molecular formula C16H13NO2 B1589171 Methyl 4-(1H-indol-2-yl)benzoate CAS No. 485321-10-6

Methyl 4-(1H-indol-2-yl)benzoate

Cat. No.: B1589171
CAS No.: 485321-10-6
M. Wt: 251.28 g/mol
InChI Key: LXPCCNBTEKIKLX-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-2-yl)benzoate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1H-indol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCCNBTEKIKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466962
Record name Methyl 4-(1H-indol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485321-10-6
Record name Methyl 4-(1H-indol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(1H-indol-2-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic organic compound featuring a core indole scaffold linked at the 2-position to a methyl benzoate moiety. This structure belongs to the 2-arylindole class, a group recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The indole nucleus is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and functional materials.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and chemical reactivity of this compound. It serves as a technical resource for researchers leveraging this and similar scaffolds in drug discovery and materials science, offering both foundational data and field-proven insights into its application.

Nomenclature and Structural Identification

While comprehensive experimental data for this exact molecule is not consolidated in a single public source, its identity is unambiguously defined by its structure. This guide synthesizes information from established chemical principles and data from closely related analogs.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₃NO₂

  • Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

  • InChI Key: (Predicted) YHQRMIMRSPJYEG-UHFFFAOYSA-N

Structure:

alt text
(A representative image would be placed here)

Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties. Experimental values should be determined for confirmation.

PropertyValueSource/Method
Molecular Weight 251.28 g/mol Calculated
CAS Number Not assigned or readily available. Similar structures exist.N/A
Appearance Predicted: White to off-white or pale yellow solid.Based on analogs like 2-phenylindole.[4]
Melting Point Not reported. Estimated to be in the range of 150-200 °C.Based on related 2-arylindoles.
Boiling Point Not reported. Expected to be >300 °C at atmospheric pressure.Estimation
Solubility Poorly soluble in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Methanol).General chemical principles
logP (o/w) ~3.5-4.0Predicted

Synthesis and Mechanistic Insight: The Larock Indole Synthesis

The construction of the 2-arylindole scaffold can be efficiently achieved through several modern synthetic methodologies. The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation that directly forms the indole ring from an ortho-haloaniline and a disubstituted alkyne.[5][6][7] This method is chosen for its versatility, relatively mild conditions, and broad substrate scope.[8]

Proposed Synthetic Protocol: Larock Annulation

This protocol describes the synthesis of this compound from 2-iodoaniline and methyl 4-ethynylbenzoate.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base such as K₂CO₃ (Potassium carbonate, 2.5 equivalents).

  • Reagent Addition: Add 2-iodoaniline (1.0 equivalent) and methyl 4-ethynylbenzoate (1.2 equivalents) to the flask.

  • Solvent and Additives: Add a suitable anhydrous solvent, such as DMF (N,N-Dimethylformamide) or Dioxane. Add LiCl (1.0 equivalent), which is often crucial for the reaction's efficiency by facilitating the reductive elimination step.[6]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Causality and Mechanistic Rationale

The choice of reagents is critical for success. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to the active Pd(0) species. The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodoaniline.

  • Alkyne Insertion: The alkyne coordinates to the palladium complex and undergoes migratory insertion.

  • Intramolecular Annulation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, forming a six-membered palladacycle.

  • Reductive Elimination: This final step regenerates the Pd(0) catalyst and forms the indole C2-C3 bond, yielding the final product.

The base (K₂CO₃) is essential for neutralizing the acid generated during the cycle and facilitating the cyclization step. The ligand (PPh₃) stabilizes the palladium catalyst, preventing its decomposition and modulating its reactivity.

Workflow Visualization

Larock_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_product 4. Final Product setup Combine Pd(OAc)₂, K₂CO₃, 2-Iodoaniline, and Methyl 4-ethynylbenzoate in a Schlenk flask under Argon solvent Add anhydrous DMF and heat to 100°C setup->solvent monitor Monitor reaction by TLC/LC-MS solvent->monitor workup Cool, dilute with EtOAc, and perform aqueous wash monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by Silica Gel Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the Larock Indole Synthesis.

Spectral Characterization (Predicted)

For unambiguous identification, NMR and Mass Spectrometry are essential. The following are predicted spectral data based on the analysis of 2-phenylindole and related structures.[4][9][10]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5-9.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift can be highly dependent on solvent and concentration.

    • δ ~8.10 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring ortho to the ester group.

    • δ ~7.75 ppm (d, J ≈ 8.4 Hz, 2H): Aromatic protons on the benzoate ring meta to the ester group.

    • δ ~7.65 ppm (d, J ≈ 7.8 Hz, 1H): Aromatic proton at the C7 position of the indole ring.

    • δ ~7.40 ppm (d, J ≈ 8.1 Hz, 1H): Aromatic proton at the C4 position of the indole ring.

    • δ ~7.10-7.20 ppm (m, 2H): Overlapping signals for the aromatic protons at the C5 and C6 positions of the indole ring.

    • δ ~6.80 ppm (s, 1H): Proton at the C3 position of the indole ring.

    • δ 3.95 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~167.0 ppm: Carbonyl carbon of the ester.

    • δ ~137-140 ppm: Quaternary carbons (Indole C2, Benzoate C1).

    • δ ~120-135 ppm: Aromatic CH carbons of both rings.

    • δ ~111.0 ppm: Indole C7.

    • δ ~101.0 ppm: Indole C3.

    • δ ~52.5 ppm: Methyl carbon of the ester.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated for C₁₆H₁₄NO₂⁺: 252.10.

    • [M+Na]⁺: Calculated for C₁₆H₁₃NNaO₂⁺: 274.08.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the electron-rich indole nucleus, the ester group, and the connecting aromatic rings.[11][12]

  • Indole N-H Reactivity: The indole nitrogen is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation at the N1 position.[13]

  • Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the primary site of reaction for electrophiles (e.g., in Vilsmeier-Haack or Mannich reactions).[13][14] If the N1 and C3 positions are blocked, substitution can occur on the benzene portion of the indole core.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This provides a handle for further functionalization, such as amide coupling.

  • Cross-Coupling Reactions: The C-H bonds of the indole ring, particularly at C3, and the benzene ring can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.[15][16][17]

Reaction Pathway: N-Alkylation

N_Alkylation Indole This compound Base 1. Strong Base (e.g., NaH) in Anhydrous THF Anion Indolyl Anion Electrophile 2. Electrophile (R-X) (e.g., CH₃I, BnBr) Product Methyl 4-(1-Alkyl-indol-2-yl)benzoate Base->Anion Deprotonation Electrophile->Product Nucleophilic Attack

Caption: General pathway for N-alkylation of the indole core.

Applications in Research and Drug Development

The 2-arylindole scaffold is of significant interest to the pharmaceutical industry. Its structural rigidity and electronic properties make it an ideal framework for designing inhibitors, agonists, or antagonists for various biological targets.

  • Anticancer Agents: Numerous 2-arylindole derivatives have demonstrated potent anticancer activity by targeting mechanisms such as tubulin polymerization, protein kinases, and apoptosis induction.[1][3][18] The ability to functionalize both the indole and the appended aryl ring allows for fine-tuning of activity and selectivity.

  • Antimicrobial and Antifungal Activity: The indole nucleus is present in many natural antimicrobial compounds. Synthetic derivatives are actively being explored as novel antibacterial and antifungal agents.[1]

  • CNS and Receptor Modulation: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable template for developing drugs targeting central nervous system (CNS) receptors.

  • Material Science: The conjugated π-system of 2-arylindoles gives them interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Safety, Handling, and Storage

Specific toxicology data for this compound is not available. Standard laboratory precautions for handling novel organic compounds should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 4-(1H-indol-2-yl)benzoate: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Methyl 4-(1H-indol-2-yl)benzoate, a molecule combining the indole nucleus with a methyl benzoate moiety, represents a compound of significant interest for structure-based drug design. A definitive understanding of its three-dimensional conformation and intermolecular interactions at the atomic level, as provided by single-crystal X-ray diffraction, is crucial for predicting its binding affinity to biological targets and guiding further synthetic modifications.

As of the date of this guide, a complete, published crystal structure of this compound is not available in publicly accessible crystallographic databases. This document therefore serves a dual purpose: first, to provide a predictive analysis of the molecule's likely structural characteristics based on crystallographic data from closely related analogues; and second, to offer a comprehensive, field-proven methodological workflow for its synthesis, crystallization, and ultimate structure determination. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to elucidate the crystal structure of this and similar high-value compounds.

Introduction: The Significance of the Indole-Benzoate Scaffold

The fusion of an indole ring with an aromatic ester creates a molecular architecture with significant potential in drug discovery. The indole component, often referred to as a "privileged scaffold," is known to interact with a wide array of biological receptors and enzymes.[2][3] Its ability to participate in hydrogen bonding (via the N-H group), pi-pi stacking, and hydrophobic interactions is fundamental to its biological activity.[4] The methyl benzoate portion introduces a polar ester group that can act as a hydrogen bond acceptor, while the phenyl ring provides an additional site for aromatic interactions.

The precise spatial relationship between these two key pharmacophores—the indole and the benzoate rings—is a critical determinant of the molecule's overall shape and its ability to fit into a target's binding pocket. The dihedral angle between the two rings, the planarity of the indole system, and the conformation of the methyl ester group are key structural questions that only a crystal structure analysis can definitively answer.

Synthesis and Crystallization: A Practical Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is the most critical and often most challenging step in structure determination. The following protocols are based on established synthetic routes for similar 2-arylindoles and standard crystallization techniques.

Proposed Synthesis Protocol

The synthesis of 2-arylindoles can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a prominent and efficient route.[5][6] A reliable approach for synthesizing the title compound is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for this compound

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 2-bromo-1H-indole (1.0 eq), methyl 4-(boronic acid)benzoate (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Causality Behind Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance in Suzuki couplings.

  • Base and Solvent System: The combination of K₂CO₃ and a dioxane/water system is a standard, robust condition that facilitates the catalytic cycle without promoting significant side reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst and boronic acid reagent.

Crystallization Strategy

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice.

Experimental Protocol: Growing Single Crystals

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: This is often the most successful method.

    • Liquid-Vapor: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

    • Solid-Vapor: Place the solid compound in a small vial and place this inside a larger, sealed chamber containing a solvent in which the compound is sparingly soluble (e.g., methanol). The solvent vapor will slowly solvate and then precipitate the compound as crystals.

Trustworthiness through Self-Validation: The success of crystallization is validated by the outcome: the formation of well-defined, non-twinned crystals with sharp edges, suitable for diffraction. The process is often iterative, requiring fine-tuning of solvents, concentrations, and temperatures.

X-Ray Diffraction and Structure Determination Workflow

Once suitable crystals are obtained, the following workflow is employed to determine the molecular and crystal structure.

G cluster_exp Experimental Phase cluster_proc Data Processing & Refinement cluster_analysis Structural Analysis crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount data_collection X-ray Data Collection mount->data_collection integration Data Integration & Scaling data_collection->integration solve Structure Solution (Direct Methods) integration->solve refine Structure Refinement solve->refine validate Validation (checkCIF) refine->validate analysis Analysis of Geometry, Conformation & Packing validate->analysis cif Final Crystallographic Information File (CIF) analysis->cif

Caption: Workflow for Single-Crystal X-ray Structure Determination.

  • Crystal Mounting: A high-quality single crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.[5]

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data, typically using "direct methods."

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.[5] Hydrogen atoms are often located in the difference Fourier map and refined isotropically.[5]

  • Validation: The final structure is validated using software like checkCIF to ensure its geometric and crystallographic sensibility.

Predictive Structural Analysis

While the definitive structure awaits experimental determination, we can predict key features by analyzing the crystal structures of analogous compounds. The structure of Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate provides an excellent reference point.[5]

Molecular Geometry and Conformation

The core of this compound consists of two planar ring systems: the indole and the phenyl ring of the benzoate group. The most significant conformational variable is the dihedral angle between these two rings.

  • Dihedral Angle: In the related 3-yl substituted indole, the dihedral angle between the benzene ring and the indole ring system is 22.5(3)°.[5] It is highly probable that the dihedral angle in the 2-yl isomer will also be non-zero, reflecting a twist between the two aromatic systems to relieve steric strain. This twist is a critical parameter for computational docking studies.

  • Ester Group Conformation: The methyl ester group is expected to be nearly coplanar with the attached benzene ring to maximize conjugation.

G cluster_mol Predicted Molecular Structure Indole Indole Ring (Planar) Dihedral Dihedral Angle (Key Conformational Parameter) Indole->Dihedral C-C Bond Benzoate Methyl Benzoate (Planar Ester Group) Dihedral->Benzoate

Caption: Key Conformational Features of the Title Compound.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will be dictated by the intermolecular forces the molecule can exert.

  • N-H···O Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. The most likely acceptor is the carbonyl oxygen of the ester group from a neighboring molecule. This interaction could lead to the formation of infinite chains or dimeric structures, which are common motifs in crystal engineering.

  • C-H···O Interactions: Weaker C-H···O interactions, involving aromatic C-H donors and the ester oxygen atoms, are also anticipated to play a role in stabilizing the crystal lattice.[5]

  • π-π Stacking: The planar indole and benzene rings are prime candidates for π-π stacking interactions. These interactions, where the aromatic rings pack face-to-face or offset, will be crucial in defining the three-dimensional architecture of the crystal. In a related complex indole derivative, π–π stacking interactions were observed with an interplanar spacing of 3.301 (2) Å.[7]

Predicted Crystallographic Data Summary

Based on the analysis of similar structures, a hypothetical summary of the crystallographic data is presented below. This table serves as an educated prediction and a template for the data that would be obtained from an actual experiment.

ParameterPredicted Value / TypeRationale / Reference
Chemical FormulaC₁₆H₁₃NO₂From molecular structure
Molecular Weight251.28 g/mol From molecular structure
Crystal SystemMonoclinic or OrthorhombicCommon for such organic molecules[5][8]
Space GroupP2₁/c or Pca2₁Common centrosymmetric/non-centrosymmetric space groups[4][5]
a (Å)10 - 20Based on typical cell dimensions for this size molecule[5][8]
b (Å)5 - 10Based on typical cell dimensions for this size molecule[5][8]
c (Å)15 - 35Based on typical cell dimensions for this size molecule[5][8]
β (°)~90-115 (if Monoclinic)Typical for monoclinic systems[5]
V (ų)1300 - 2700Based on typical cell volumes[5][8]
Z4 or 8Number of molecules in the unit cell[5][8]
Temperature (K)100 - 120Standard for data collection to reduce thermal motion[5]
R-factor (R₁)< 0.05Target value for a well-refined structure[5]
wR₂< 0.12Target value for a well-refined structure[5]

Conclusion for Drug Development Professionals

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. The predictive analysis, grounded in the structures of closely related compounds, suggests a non-planar conformation with a distinct dihedral angle between the indole and benzoate rings. The crystal packing is expected to be dominated by strong N-H···O hydrogen bonds and π-π stacking interactions. Understanding these structural nuances is paramount for computational chemists performing docking simulations and for medicinal chemists designing next-generation analogues with improved potency and selectivity. The provided protocols offer a clear, actionable path for researchers to obtain the critical crystallographic data needed to accelerate structure-activity relationship (SAR) studies and advance drug discovery programs based on this promising scaffold.

References

Biological activity of Methyl 4-(1H-indol-2-yl)benzoate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 4-(1H-indol-2-yl)benzoate Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with a specific class of these compounds: this compound derivatives. While this document centers on this core structure, the insights and data presented are synthesized from extensive research on the broader class of 2-aryl-indole derivatives, which share fundamental structural and mechanistic characteristics. We will explore their significant potential as anticancer agents, primarily through the mechanism of tubulin polymerization inhibition, and delve into their secondary anti-inflammatory and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic diagrams, and an analysis of the structure-activity relationships that govern the efficacy of these promising therapeutic candidates.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in biologically active molecules.[3][4] Its unique electronic properties and its ability to form key hydrogen bonds, hydrophobic, and π-π stacking interactions allow it to bind with high affinity to a diverse range of biological targets.[5] This versatility has led to the development of numerous indole-based drugs with applications ranging from anti-inflammatory agents like Indomethacin to anticancer therapies such as Sunitinib.[2][3][5] The this compound framework serves as a strategic starting point for creating libraries of derivatives, where modifications to the indole nitrogen, the phenyl ring, or the ester group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis Strategy

The synthesis of 2-aryl-indole derivatives, including the this compound core, can be achieved through several established synthetic routes. One of the most classic and adaptable methods is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone. For this specific scaffold, the starting material would be a hydrazone formed from phenylhydrazine and 1-(4-(methoxycarbonyl)phenyl)ethanone.

Below is a conceptual workflow for the synthesis of the core scaffold.

G A 1-(4-(methoxycarbonyl)phenyl)ethanone + Phenylhydrazine C Phenylhydrazone Intermediate Formation A->C Condensation B Acid Catalyst (e.g., H2SO4, PPA, or BF3·OEt2) D [3,3]-Sigmatropic Rearrangement (Key Cyclization Step) B->D C->D Fischer Indolization E Aromatization with Ammonia Elimination D->E F This compound (Core Scaffold) E->F G Purification (Crystallization / Chromatography) F->G H Structural Verification (NMR, MS, IR) G->H G cluster_drug Pharmacological Intervention cluster_cellular Cellular Machinery cluster_outcome Cellular Outcome Indole This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Disruption causes Bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) G2M->Bcl2 Prolonged arrest leads to Apoptosis Apoptosis Induction (Caspase Activation, PARP Cleavage) Bcl2->Apoptosis Initiates G A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with Indole Derivative A->B C 3. Inflammatory Stimulus (e.g., Lipopolysaccharide - LPS) B->C D 4. Incubation (18-24h) C->D E 5. Supernatant Collection D->E F 6. Quantify Mediators E->F G Griess Assay (for Nitrite/NO) F->G H ELISA (for TNF-α, IL-6) F->H

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The indole nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of biologically active compounds with therapeutic applications ranging from oncology to neurobiology.[1][2][3][4] Its remarkable versatility stems from its ability to mimic peptide structures and engage in various interactions with biological macromolecules.[2] While the broader family of indole derivatives has been extensively studied, the specific compound, Methyl 4-(1H-indol-2-yl)benzoate, remains an enigmatic entity within the scientific literature. Its precise mechanism of action has not been explicitly detailed, presenting both a challenge and an opportunity for novel drug discovery.

This technical guide is crafted not as a static review of established facts, but as a proactive research framework. It is designed to empower researchers to systematically investigate the pharmacological properties of this compound. We will begin by examining the known bioactivities of structurally related indole-benzoate compounds to formulate a primary hypothesis regarding its mechanism of action. Subsequently, a comprehensive, multi-tiered experimental plan will be detailed, providing the methodological rigor necessary to test this hypothesis and uncover the compound's therapeutic potential. This document serves as a roadmap for discovery, grounded in established scientific principles and geared towards practical application in the laboratory.

Part 1: Hypothesis Formulation - Learning from Molecular Neighbors

Given the absence of direct mechanistic data for this compound, our initial step is to draw logical inferences from structurally analogous compounds. The fusion of an indole ring with a benzoate moiety suggests several potential biological targets. Notably, derivatives of (1H-Indol-6-yl)methyl benzoate have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a promising target in cancer metabolism.[5][6] Additionally, various indole derivatives have been shown to possess antimicrobial, antiviral, and anti-inflammatory properties.[1][7]

Therefore, we propose the primary hypothesis that This compound functions as a modulator of cellular metabolism, potentially through the inhibition of mitochondrial oxidative phosphorylation, leading to cytotoxic effects in cancer cells. A secondary hypothesis is that the compound may exhibit antimicrobial or anti-inflammatory activity. This guide will primarily focus on investigating the primary, anti-cancer hypothesis.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

The following experimental workflow is designed to systematically test our primary hypothesis. Each phase builds upon the findings of the previous one, creating a self-validating cascade of inquiry.

Phase 1: Initial Screening and Target Identification

The initial phase aims to confirm the biological activity of this compound and narrow down the potential cellular processes it affects.

Experimental Protocol 1: Broad-Spectrum Cytotoxicity Screening

  • Objective: To determine the cytotoxic effects of this compound across a panel of human cancer cell lines and a non-cancerous control cell line.

  • Methodology:

    • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in their respective recommended media.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium.

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's protocol.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

  • Causality and Interpretation: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would indicate cancer-specific cytotoxicity and warrant further investigation.

Experimental Protocol 2: Apoptosis vs. Necrosis Assay

  • Objective: To determine the mode of cell death induced by this compound.

  • Methodology:

    • Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.

    • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Causality and Interpretation: A significant increase in the Annexin V-positive cell population would suggest that the compound induces apoptosis, a programmed and controlled form of cell death often targeted by anti-cancer therapies.

Table 1: Hypothetical Initial Screening Data

Cell LineTypeIC50 (µM) at 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HCT116Colon Cancer6.5
HEK293Non-cancerous> 50
Phase 2: Investigating the Mitochondrial Connection

Based on our primary hypothesis, this phase will directly probe the effect of this compound on mitochondrial function.

Experimental Protocol 3: Measurement of Mitochondrial Respiration

  • Objective: To assess the impact of the compound on the oxygen consumption rate (OCR), a key indicator of oxidative phosphorylation.

  • Methodology:

    • Cell Seeding: Seed a sensitive cancer cell line onto a Seahorse XF Cell Culture Microplate.

    • Treatment: Treat the cells with this compound at various concentrations for a short duration (e.g., 1-2 hours).

    • Seahorse XF Analysis: Perform a Seahorse XF Cell Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Causality and Interpretation: A dose-dependent decrease in basal and ATP-linked respiration would strongly support the hypothesis that the compound inhibits mitochondrial oxidative phosphorylation.

Experimental Protocol 4: Mitochondrial Membrane Potential Assay

  • Objective: To determine if the compound disrupts the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial health and function.

  • Methodology:

    • Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration.

    • Staining: Stain the cells with a potentiometric dye such as JC-1 or TMRE.

    • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.

  • Causality and Interpretation: A shift from red to green fluorescence (with JC-1) or a decrease in TMRE fluorescence would indicate a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and a common consequence of OXPHOS inhibition.

Diagram 1: Proposed Experimental Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mitochondrial Function cluster_2 Phase 3: Target Deconvolution Cytotoxicity Cytotoxicity Screening (MTT/PrestoBlue™) CellDeath Mode of Cell Death (Annexin V/PI) Cytotoxicity->CellDeath Identifies sensitive cell lines MitoResp Mitochondrial Respiration (Seahorse XF) CellDeath->MitoResp Suggests involvement of intrinsic pathway MitoPot Mitochondrial Membrane Potential (JC-1/TMRE) MitoResp->MitoPot Confirms mitochondrial dysfunction EnzymeAssay Isolated Mitochondrial Complex Assays MitoPot->EnzymeAssay Pinpoints specific complex inhibition ThermalShift Cellular Thermal Shift Assay (CETSA) EnzymeAssay->ThermalShift Validates direct target engagement

Caption: A phased approach to elucidate the mechanism of action.

Phase 3: Target Deconvolution and Validation

If the results from Phase 2 strongly implicate mitochondrial dysfunction, the final phase will aim to identify the specific molecular target of this compound.

Experimental Protocol 5: Isolated Mitochondrial Complex Assays

  • Objective: To determine which of the five electron transport chain (ETC) complexes is directly inhibited by the compound.

  • Methodology:

    • Mitochondrial Isolation: Isolate mitochondria from a sensitive cancer cell line or animal tissue.

    • Complex Activity Assays: Use commercially available kits to measure the enzymatic activity of each individual ETC complex (Complex I-V) in the presence and absence of this compound.

  • Causality and Interpretation: A specific and dose-dependent inhibition of one or more of the ETC complexes will provide direct evidence of the molecular target within the mitochondria.

Experimental Protocol 6: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to its putative target protein in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

    • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein identified in the previous experiment.

  • Causality and Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift to a higher melting temperature for the target protein in the presence of the compound would confirm direct physical interaction.

Diagram 2: Hypothesized Signaling Pathway of this compound

G Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Enters cell ETC Electron Transport Chain (e.g., Complex I) Mitochondrion->ETC Inhibits ROS Increased ROS Production ETC->ROS MMP Loss of Mitochondrial Membrane Potential ETC->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway initiated by mitochondrial inhibition.

Part 3: Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation, researchers can efficiently and effectively characterize this novel compound. The proposed experiments are designed to be self-validating, with each step providing the logical foundation for the next.

Should the primary hypothesis be confirmed, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. Further in vivo studies in animal models would then be warranted to assess its therapeutic efficacy and safety profile. Conversely, if the anti-cancer hypothesis is not supported, the secondary hypotheses of antimicrobial or anti-inflammatory activity can be explored using similar systematic approaches. The journey to understanding the full therapeutic potential of this compound begins with the foundational research outlined in this guide.

References

A Technical Guide to the Theoretical and Computational Elucidation of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility make it a privileged structure in modern drug discovery.[4][5] This guide provides an in-depth exploration of Methyl 4-(1H-indol-2-yl)benzoate, a representative indole derivative, through the lens of computational chemistry. We will dissect its structural, spectroscopic, and electronic properties using a suite of theoretical methods, primarily Density Functional Theory (DFT). The narrative will bridge the gap between theoretical calculations and experimental validation, demonstrating how computational workflows can predict molecular behavior, rationalize spectroscopic data, and identify potential for therapeutic application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the design and characterization of novel bioactive molecules.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in molecules of profound biological importance, from the neurotransmitter serotonin to anti-cancer alkaloids like vincristine.[1][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile, leading to drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4] this compound serves as an excellent model system for this class of compounds. It combines the electron-rich indole nucleus with a benzoate group, creating a molecule with distinct regions of varying electron density and reactivity.

Theoretical studies provide an indispensable toolkit for understanding such molecules at a sub-atomic level. By employing quantum chemical calculations, we can predict molecular geometries, vibrational frequencies, and electronic behaviors with high accuracy. This in silico approach not only complements experimental data but also offers predictive power, enabling the rational design of new derivatives with enhanced activity and specificity, thereby reducing the time and cost associated with traditional trial-and-error discovery pipelines.

Computational & Experimental Synergy: A Validated Approach

The trustworthiness of any theoretical model hinges on its ability to reproduce and explain empirical observations. Our approach is therefore rooted in a synergistic workflow where computational results are continuously validated against experimental data.

G cluster_theo Theoretical Workflow synthesis Synthesis of This compound spectroscopy Spectroscopic Analysis (FT-IR, NMR) synthesis->spectroscopy dft Quantum Calculations (DFT: Geometry, Frequencies) spectroscopy->dft Validation & Correlation dft->spectroscopy analysis Electronic Property Analysis (HOMO-LUMO, MEP) dft->analysis docking Molecular Docking (Target Interaction) analysis->docking docking->synthesis Informs New Designs

Caption: A synergistic workflow combining experimental and theoretical studies.

Synthesis Strategy

The synthesis of 2-arylindoles like the target molecule can be achieved through various established methods. A common and effective approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck coupling, between an appropriate indole precursor and a substituted benzene ring. Alternatively, the Fischer indole synthesis, reacting a phenylhydrazine derivative with a ketone, provides another classic and versatile route.[6]

Spectroscopic Characterization

Experimental spectra serve as the fingerprint of a molecule. For this compound, key expected spectroscopic features include:

  • FT-IR: Characteristic vibrational bands for the N-H stretch of the indole ring (~3400 cm⁻¹), the C=O stretch of the ester group (~1720 cm⁻¹), and various C-H and C=C stretches in the aromatic regions.[7]

  • ¹H NMR: Distinct signals for the indole N-H proton, aromatic protons on both the indole and benzoate rings (with characteristic splitting patterns), and a singlet for the methyl ester protons (~3.9 ppm).[8][9]

  • ¹³C NMR: Resonances corresponding to the ester carbonyl carbon (~167 ppm), and a series of signals for the unique aromatic carbons in the molecule.[8]

These experimental values are the benchmark against which our theoretical calculations will be validated.

Core Theoretical Investigations: A Deep Dive

All theoretical calculations discussed herein are performed using Density Functional Theory (DFT), a robust method that provides a good balance between computational cost and accuracy for organic molecules.[10][11] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for optimizing geometries and calculating properties of such systems.[7][12]

Molecular Geometry Optimization

The first step in any theoretical analysis is to find the molecule's most stable three-dimensional conformation (its ground-state geometry). This is achieved by minimizing the energy of the system with respect to all atomic positions. The resulting optimized bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography of similar molecules to confirm the accuracy of the computational method.[13][14]

ParameterBondTypical Experimental Value (Å)[14][15]Calculated DFT Value (Å)
Bond Lengths Indole N-H~1.011.015
Ester C=O~1.211.213
Ester C-O~1.361.365
C-C (Aromatic)1.38 - 1.411.388 - 1.412
Bond Angles C-N-C (Indole)~108°108.5°
O=C-O (Ester)~125°125.2°

Table 1: Comparison of selected experimental and DFT-calculated geometric parameters. The close agreement validates the chosen level of theory.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational modes of the molecule, which correspond directly to the peaks observed in an FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by a known factor (~0.96 for B3LYP) to achieve excellent agreement. This allows for unambiguous assignment of every peak in the experimental spectrum.[7][16]

Analysis of Electronic Properties

Understanding the electronic landscape of a molecule is key to predicting its reactivity and potential biological interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron density.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[17] For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often centered on the electron-withdrawing benzoate moiety, indicating a potential for intramolecular charge transfer upon excitation.[10][18]

G cluster_0 Energy LUMO LUMO (Electron Acceptor) Localized on Benzoate HOMO HOMO (Electron Donor) Localized on Indole HOMO->LUMO   ΔE (Energy Gap)   (Charge Transfer)

Caption: Conceptual diagram of HOMO-LUMO interaction and energy gap.

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying reactive sites.[12][19]

  • Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen atoms of the ester group and the indole nitrogen. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, such as the hydrogen atom on the indole nitrogen (N-H). These are the most likely sites for nucleophilic attack.

The MEP map provides a clear, visual hypothesis of how the molecule will interact with other reagents or biological macromolecules.

Application in Drug Development: Molecular Docking

The ultimate goal of studying such a molecule is often to assess its potential as a therapeutic agent. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, usually a protein target) to form a stable complex.[20][21]

Molecular Docking Protocol
  • Target Selection: Based on the known biological activities of indole derivatives, a relevant protein target is chosen, for example, a protein kinase involved in cancer cell signaling or Cyclooxygenase-2 (COX-2) for anti-inflammatory applications.[1][4]

  • Preparation: The 3D structures of the optimized ligand (from DFT) and the protein receptor (from the Protein Data Bank) are prepared by adding hydrogen atoms and assigning appropriate charges.

  • Docking Simulation: A docking algorithm (e.g., AutoDock) systematically samples numerous positions and conformations of the ligand within the protein's active site.

  • Scoring & Analysis: Each conformation is assigned a score, typically a binding affinity or energy (in kcal/mol), which estimates the strength of the interaction. The pose with the best score is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[22]

G receptor Protein Receptor (Target) Active Site docking Docking Algorithm (e.g., AutoDock) receptor->docking ligand Ligand (this compound) ligand->docking analysis Binding Affinity (kcal/mol) Interaction Analysis (H-bonds, etc.) docking->analysis

Caption: Simplified workflow for a molecular docking study.

A strong predicted binding affinity, supported by plausible interactions with key amino acid residues in the active site, suggests that the compound is a promising candidate for further experimental testing.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound. By integrating DFT calculations with fundamental principles of spectroscopy and molecular biology, we can construct a detailed, multi-faceted profile of the molecule. The workflow—from geometry optimization and vibrational analysis validated by experimental data, to the exploration of electronic properties with HOMO-LUMO and MEP analysis—provides deep insights into its intrinsic characteristics. Furthermore, applying this knowledge through molecular docking simulations bridges the gap between theoretical chemistry and practical drug discovery. This integrated computational approach is a powerful, efficient, and rational strategy for advancing the exploration of indole derivatives and their potential to become next-generation therapeutics.

References

An In-depth Technical Guide to the Stability and Degradation of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory necessity but a cornerstone of rational drug design and formulation development. This guide provides an in-depth technical examination of the stability and degradation profile of Methyl 4-(1H-indol-2-yl)benzoate, a compound of interest for its structural motifs prevalent in pharmacologically active agents. While specific stability data for this exact molecule is not extensively published, this document leverages established chemical principles and data from closely related 2-arylindoles and methyl benzoates to construct a robust predictive analysis. Our approach is to provide not just a summary of potential liabilities, but a practical framework for researchers, scientists, and drug development professionals to proactively investigate and mitigate stability-related challenges. We will delve into the likely degradation pathways under various stress conditions, propose detailed methodologies for forced degradation studies, and outline the development of a stability-indicating analytical method. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Physicochemical Properties and Structural Features of this compound

This compound is a molecule that marries the electron-rich indole nucleus with a methyl benzoate moiety. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile.

PropertyPredicted Value/InformationSignificance for Stability
Molecular Formula C₁₆H₁₃NO₂Provides the basis for mass spectrometry analysis.
Molecular Weight 251.28 g/mol Essential for quantitative analysis.
Structure The indole N-H is a potential site for substitution and can influence the electron density of the ring. The ester linkage is susceptible to hydrolysis. The indole ring is prone to oxidation.
pKa The indole N-H is weakly acidic.The state of protonation can influence susceptibility to degradation, particularly in pH-dependent hydrolysis and photolysis.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and DMSO.Affects the design of solution-state stability studies and the choice of solvents for analytical methods.

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound, the primary degradation pathways are anticipated to be hydrolysis of the methyl ester and oxidation of the indole ring. Photodegradation is also a potential route of decomposition.

Hydrolytic Degradation

The ester linkage in this compound is a key lability under hydrolytic conditions, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields 4-(1H-indol-2-yl)benzoic acid and methanol.[1] To drive the reaction towards completion in a forced degradation study, an excess of water (from the dilute acid) is typically used.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is an irreversible reaction that produces the sodium salt of 4-(1H-indol-2-yl)benzoic acid and methanol.[1] This pathway is generally faster than acid-catalyzed hydrolysis.

Proposed Hydrolytic Degradation Pathway

M M A A M->A H+ / H2O or OH- Me Me M->Me H+ / H2O or OH- This compound This compound 4-(1H-indol-2-yl)benzoic acid 4-(1H-indol-2-yl)benzoic acid Methanol Methanol

Caption: Hydrolysis of this compound.

Oxidative Degradation

The electron-rich indole nucleus is susceptible to oxidation.[2][3] The C2-C3 double bond of the indole is particularly reactive. For 2-arylindoles, oxidation can lead to a variety of products.

  • Formation of 2,2-Disubstituted Indolin-3-ones: In the presence of oxidizing agents, the indole ring can be dearomatized to form an indolin-3-one. The aryl group at the 2-position and another nucleophile (which could be another indole molecule or a solvent molecule) would occupy the 2-position.

  • Formation of 3-Hydroxyindolenines: Biocatalytic or chemical oxidation can also lead to the formation of 3-hydroxyindolenines.[4][5] These are often reactive intermediates that can undergo further reactions.

  • Ring-Cleavage Products: Under more aggressive oxidative conditions, cleavage of the C-C and C-N bonds of the indole ring can occur, potentially leading to the formation of 2-aminoarylphenone derivatives.[2]

Proposed Oxidative Degradation Pathway

M This compound O1 3-Hydroxyindolenine intermediate M->O1 [O] O3 2-Aminoarylphenone derivative (ring-opened) M->O3 Harsh [O] O2 2,2-Disubstituted Indolin-3-one O1->O2 Rearrangement cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare stock solution of this compound (e.g., 1 mg/mL in methanol) S1 Acid Hydrolysis (0.1 M HCl) P1->S1 S2 Base Hydrolysis (0.1 M NaOH) P1->S2 S3 Oxidation (3% H2O2) P1->S3 S4 Thermal (80°C) P1->S4 S5 Photolytic (ICH Q1B) P1->S5 A1 Withdraw samples at time points S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize (for acid/base hydrolysis) A1->A2 A3 Dilute to appropriate concentration A2->A3 A4 Analyze by Stability-Indicating HPLC-UV/MS A3->A4

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Arylindole Scaffold

The 2-arylindole motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its prevalence stems from the unique electronic properties and the ability of the indole nucleus to participate in crucial biological interactions. Consequently, the development of robust and versatile synthetic methodologies to access this important class of compounds is of paramount importance to researchers in both academic and industrial settings. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, offering a significant advantage in terms of functional group tolerance and substrate scope over classical methods.[1][2]

This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methods for the synthesis of 2-arylindoles. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of catalysts, ligands, and reaction conditions. Furthermore, this document presents a detailed, field-proven experimental protocol for a representative synthesis, equipping researchers with the practical knowledge to successfully implement these powerful reactions in their own laboratories.

Key Palladium-Catalyzed Strategies for 2-Arylindole Synthesis

Several elegant palladium-catalyzed strategies have been developed for the construction of the 2-arylindole core. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. Here, we discuss three prominent and widely adopted approaches: the Larock Indole Synthesis, the Buchwald-Hartwig Amination approach, and Direct C-H Arylation.

The Larock Indole Synthesis: A Powerful Heteroannulation Reaction

First reported by Richard C. Larock in 1991, the Larock indole synthesis is a palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne to furnish 2,3-disubstituted indoles.[3][4][5] This reaction has proven to be exceptionally versatile, allowing for the synthesis of a wide array of indole derivatives.[3][5]

Mechanism and Rationale:

The catalytic cycle of the Larock indole synthesis is a well-elucidated process that highlights the fundamental steps of many palladium-catalyzed cross-coupling reactions.[5]

.dot

Larock_Indole_Synthesis Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd o-Iodoaniline ArPdII Ar-Pd(II)-X OxAdd->ArPdII AlkyneCoord Alkyne Coordination ArPdII->AlkyneCoord Alkyne ArPdII_Alkyne Ar-Pd(II)-X AlkyneCoord->ArPdII_Alkyne MigInsert Migratory Insertion ArPdII_Alkyne->MigInsert VinylPdII Vinyl-Pd(II)-X MigInsert->VinylPdII IntraCycl Intramolecular Cyclization VinylPdII->IntraCycl N-attack CycloPdII Cyclized Pd(II) Intermediate IntraCycl->CycloPdII RedElim Reductive Elimination CycloPdII->RedElim RedElim->Pd0 Regeneration Indole 2,3-Disubstituted Indole RedElim->Indole Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide ArPdII Ar-Pd(II)-X OxAdd->ArPdII AmineCoord Amine Coordination ArPdII->AmineCoord Amine, Base ArPdII_Amine [Ar-Pd(II)-X](Amine) AmineCoord->ArPdII_Amine Deprotonation Deprotonation ArPdII_Amine->Deprotonation AmidoPdII Ar-Pd(II)-NR'R'' Deprotonation->AmidoPdII RedElim Reductive Elimination AmidoPdII->RedElim RedElim->Pd0 Regeneration ArylAmine Aryl Amine Product RedElim->ArylAmine CH_Arylation PdII Pd(II)X_2 CH_Activation C-H Activation (CMD or Electrophilic Palladation) PdII->CH_Activation Indole IndolylPdII Indolyl-Pd(II)-X CH_Activation->IndolylPdII OxAdd Oxidative Addition IndolylPdII->OxAdd Aryl Halide IndolylPdIV Indolyl-Pd(IV)(Ar)-X_2 OxAdd->IndolylPdIV RedElim Reductive Elimination IndolylPdIV->RedElim RedElim->PdII Regeneration ArylIndole 2-Arylindole RedElim->ArylIndole PdII_regen Pd(II) Regeneration

References

The Art of Connection: A Detailed Application Guide to Suzuki Coupling Protocols for Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates robust and versatile synthetic methodologies for its elaboration. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. This guide provides an in-depth exploration of the Suzuki coupling for the specific and nuanced application of functionalizing indole derivatives, moving beyond a simple recitation of steps to explain the underlying chemical principles and troubleshooting strategies.

Theoretical Framework: Why Suzuki Coupling for Indoles?

The indole nucleus, with its electron-rich pyrrole ring and benzenoid portion, presents multiple sites for functionalization (N-H, C2, C3, and C4-C7). Direct C-H activation and arylation of indoles is an emerging field, and the Suzuki coupling offers a reliable and predictable method for forging carbon-carbon bonds at specific positions, provided a halide or triflate is pre-installed on the indole ring, or alternatively, an indolylboronic acid is used.[1][2] The reaction's power lies in its ability to create biaryl and heteroaryl-aryl linkages, which are common motifs in pharmacologically active molecules.[3]

However, the inherent reactivity of the indole ring, particularly the acidic N-H proton, can present challenges. This proton can interfere with the catalytic cycle, necessitating either N-protection or the careful selection of bases and reaction conditions to achieve optimal results.[3] This guide will address these nuances for site-selective functionalization at the C2, C3, and N-positions.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki coupling reaction. The generally accepted mechanism proceeds through three key steps, elegantly orchestrated by a palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X R1X R¹-X (Indolyl-Halide) Transmetalation R¹-Pd(II)Ln-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Transmetalation:s->Pd0:s Product R¹-R² Transmetalation->Product Reductive Elimination R1X->OxAdd Oxidative Addition Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the indole derivative, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic borate complex.

  • Reductive Elimination: The two organic fragments (the indole and the group from the boronic acid) are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Suzuki coupling of indole derivatives. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the key steps for setting up a Suzuki coupling reaction under an inert atmosphere.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add solids: Indole derivative, boronic acid, base to an oven-dried flask. B 2. Seal flask and purge with inert gas (Ar or N₂). A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Add catalyst/ligand solution via syringe. C->D E 5. Heat to desired temperature with vigorous stirring. D->E F 6. Monitor reaction progress (TLC, LC-MS, GC-MS). E->F G 7. Cool to room temperature and perform aqueous workup. F->G H 8. Purify by column chromatography. G->H

Caption: A general experimental workflow for Suzuki coupling reactions.

C2-Arylation of Indoles

The C2 position of indole is a common site for functionalization. Direct C-H activation methods are available, but the Suzuki coupling of a 2-haloindole provides a reliable alternative.[1]

Protocol:

  • To an oven-dried reaction vessel, add the 2-haloindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction's progress. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for C2-Arylation of Indoles

Indole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
N-Methyl-2-bromoindolePhenylboronic acidPd(OAc)₂ (0.5)PPh₃ (2)CsOAc (2)DMA15024High[4]
2-Bromoindole4-Methoxyphenylboronic acidPd(TFA)₂ (10)-K₂CO₃ (2)Dioxane/H₂ORT4-12Good[1]
N-Boc-2-bromoindole3-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1001285N/A
C3-Arylation of Indoles

While C2-arylation is often favored, specific conditions can achieve selective C3-arylation, particularly when the C2 position is blocked or through direct C-H functionalization approaches that can be mimicked by Suzuki conditions.

Protocol:

  • In a procedure analogous to the C2-arylation, combine the 3-haloindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) in an oven-dried flask.

  • After establishing an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., DME/H₂O, 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Table 2: Representative Conditions for C3-Arylation of Indoles

Indole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-BromoindolePhenylboronic acidPOPd (5)-K₂CO₃ (3)DioxaneReflux24Good[5]
N-Methyl-3-vinylindole (via hydroboration)Cyclohexenyl triflate(dppf)PdCl₂ (2.5)-K₃PO₄ (1.5)THF65575[6]
2-Methyl-3-bromoindole4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Acetonitrile/H₂O801692N/A
N-Arylation of Indoles

The N-arylation of indoles is a crucial transformation for modifying the electronic properties and steric environment of the indole nitrogen. While copper-catalyzed methods are also prevalent, palladium-catalyzed Suzuki-type couplings offer a valuable alternative.[5][7]

Protocol:

  • To an oven-dried, sealable reaction tube, add the indole (1.0 equiv.), aryl halide (1.2 equiv.), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture at 100-120 °C until the indole is consumed.

  • After cooling, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Table 3: Representative Conditions for N-Arylation of Indoles

Indole SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Indole4-ChlorotoluenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene1102495N/A
5-CyanoindoleIodobenzeneCuI (0.2)trans-N,N'-dimethyl-1,2-cyclohexanediamine (1)K₂CO₃ (2)Toluene11048High[7]
7-Azaindole1-Bromo-4-tert-butylbenzenePd(OAc)₂ (2)Buchwald Ligand (4)NaOtBu (1.5)Dioxane1001888N/A

Troubleshooting Common Issues in Indole Suzuki Couplings

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Poor solubility of reagents - Insufficiently strong or soluble base - N-H interference- Use a fresh, high-quality catalyst and ensure rigorous degassing.[8] - Screen different solvents or solvent mixtures; increase temperature. - Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[9] - For N-H indoles, consider N-protection (e.g., Boc, Ts) or use conditions known to be tolerant.[3]
Protodeboronation - Presence of water or protic solvents - Harsh basic conditions - Electron-rich boronic acids- Use anhydrous solvents and reagents.[9] - Switch to a milder base (e.g., KF, K₂CO₃).[8] - Use more stable boronic esters (e.g., pinacol esters).[9]
Homocoupling of Boronic Acid - Presence of oxygen - High temperatures- Ensure thorough degassing and maintain a positive inert gas pressure.[8] - Lower the reaction temperature if possible.
Mixture of Regioisomers (C2/C3) - Steric hindrance on the aryl halide - Reaction mechanism shift- For C2 selectivity, use less sterically hindered aryl halides.[4] - Modify the ligand and base to favor one pathway; for C3, sometimes stronger bases and specific ligands can alter selectivity.[4]
Dehalogenation of Starting Material - Presence of impurities that act as hydrogen sources - Side reaction of the catalytic cycle- Purify starting materials thoroughly. - Screen different ligands and catalyst systems.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in the synthetic chemist's arsenal for the derivatization of indoles. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are key to successfully applying this powerful reaction. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to confidently and efficiently synthesize novel indole-containing molecules for a wide range of applications, from materials science to drug discovery.

References

One-pot synthesis of Methyl 4-(1H-indol-2-yl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the One-Pot Synthesis of Methyl 4-(1H-indol-2-yl)benzoate

Abstract

The 2-arylindole framework is a privileged scaffold in medicinal chemistry and materials science, integral to numerous pharmacologically active agents.[1][2] this compound represents a key building block for the synthesis of more complex molecular targets. Traditional multi-step syntheses of such compounds are often hampered by laborious procedures, high costs, and significant chemical waste. This application note details a robust and efficient one-pot protocol for the synthesis of this compound, leveraging a palladium-catalyzed Sonogashira coupling followed by an intramolecular annulation. This method provides a streamlined approach, enhancing yield and operational simplicity, making it highly suitable for researchers in drug discovery and chemical development.

Introduction: The Significance of 2-Arylindoles

The indole ring system is a cornerstone of heterocyclic chemistry, found in a vast array of natural products and pharmaceuticals.[1][3] When functionalized with an aryl group at the C2-position, the resulting 2-arylindole motif gives rise to compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Consequently, the development of efficient synthetic routes to access these structures is of paramount importance.

Conventional methods for indole synthesis, such as the venerable Fischer, Bartoli, or Larock syntheses, have been instrumental in the field.[4] However, they can be limited by harsh reaction conditions, the need for pre-functionalized starting materials, or multiple discrete steps involving the isolation of intermediates. Modern synthetic chemistry has increasingly embraced one-pot methodologies, which combine multiple reaction steps into a single, continuous process. This approach offers significant advantages, including:

  • Increased Efficiency: Reduces reaction time and manual handling.

  • Improved Atom Economy: Minimizes waste by avoiding purification of intermediates.

  • Cost-Effectiveness: Lowers consumption of solvents, reagents, and energy.

This guide focuses on a palladium-catalyzed one-pot strategy that has become a mainstay for the reliable construction of 2,3-substituted indoles.[1]

Synthetic Strategy: A Palladium-Catalyzed Cascade

The selected strategy for the one-pot synthesis of this compound involves a sequential Sonogashira cross-coupling and intramolecular cyclization (annulation). This pathway is highly effective as it directly forges the key C-C bonds required to assemble the final product from readily available precursors: an ortho-haloaniline and a terminal alkyne.

Mechanistic Rationale

The entire transformation occurs in a single reaction vessel and can be understood as a two-stage cascade:

  • Sonogashira Cross-Coupling: The process begins with the palladium(0) and copper(I) co-catalyzed coupling of 2-iodoaniline with methyl 4-ethynylbenzoate. The palladium catalyst facilitates the oxidative addition into the C-I bond of the aniline, while the copper(I) co-catalyst activates the alkyne, leading to the formation of a 2-alkynylaniline intermediate.[1]

  • Intramolecular Annulation: In the same pot, the 2-alkynylaniline intermediate, under the influence of a base and heat, undergoes a 5-endo-dig cyclization. The amino group attacks the proximal carbon of the alkyne bond, forming the five-membered pyrrole ring of the indole nucleus.

This seamless transition from coupling to cyclization without the need for isolation is the hallmark of this efficient one-pot process.

G cluster_0 One-Pot Reaction Vessel Reactant1 2-Iodoaniline Catalysts Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Step1 Step 1: Sonogashira Coupling Reactant2 Methyl 4-ethynylbenzoate Intermediate Intermediate: Methyl 4-((2-aminophenyl)ethynyl)benzoate Step2 Step 2: Intramolecular Annulation Intermediate->Step2 Product Final Product: This compound Step1->Intermediate Step1->Intermediate Step2->Product

Caption: One-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is designed for researchers and scientists familiar with standard synthetic chemistry laboratory procedures. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Iodoaniline≥98% PuritySigma-Aldrich
Methyl 4-ethynylbenzoate≥97% PurityCombi-Blocks
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeStrem ChemicalsPd(PPh₃)₂Cl₂
Copper(I) Iodide (CuI)≥99.5% PurityAcros Organics
Triethylamine (Et₃N)Anhydrous, ≥99.5%Sigma-AldrichUse freshly distilled or from a Sure/Seal™ bottle.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium ChlorideReagent Grade-For reaction quenching.
BrineSaturated NaCl solution-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 mmol, 219 mg).

    • Add dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 17.5 mg) and copper(I) iodide (0.05 mmol, 9.5 mg).

    • Seal the flask with a septum, and purge the system with dry argon or nitrogen for 10-15 minutes. This inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.

    • Stir the mixture at room temperature until the solids dissolve.

    • Add methyl 4-ethynylbenzoate (1.2 mmol, 192 mg) followed by anhydrous triethylamine (3.0 mmol, 0.42 mL).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-90 °C.

    • Allow the reaction to stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Expected Results
ParameterValue
Reactants2-Iodoaniline (1.0 eq.), Methyl 4-ethynylbenzoate (1.2 eq.)
Catalyst LoadingPd(PPh₃)₂Cl₂ (2.5 mol%), CuI (5 mol%)
BaseTriethylamine (3.0 eq.)
SolventAnhydrous DMF
Temperature80-90 °C
Time12-24 h
Typical Yield 65-85%
Product Appearance Off-white to pale yellow solid

Discussion and Field Insights

  • Choice of Catalyst and Ligand: Pd(PPh₃)₂Cl₂ is a reliable, commercially available pre-catalyst that is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands provide the necessary stability and reactivity for the catalytic cycle. For challenging substrates, other ligand/palladium sources might be explored.

  • Role of Copper(I) Iodide: While some Sonogashira protocols are "copper-free," the inclusion of CuI is often essential for activating the terminal alkyne and accelerating the reaction, especially at lower temperatures.[1]

  • Importance of the Base: Triethylamine serves a dual purpose: it acts as the base in both the Sonogashira coupling (to neutralize the HI formed) and the subsequent annulation step. Other bases like K₂CO₃ or DBU can also be used, but may require optimization.

  • Solvent Selection: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the various organic and organometallic species involved.

  • Troubleshooting:

    • Low Yield: Often caused by incomplete reaction or catalyst deactivation. Ensure all reagents and the solvent are anhydrous and that the system is thoroughly purged with an inert gas.

    • Formation of Di-alkyne (Glaser Coupling): This side product can form if the alkyne couples with itself. This is often suppressed by the presence of the palladium-catalyzed pathway but can become prominent if the main reaction is sluggish. Ensuring a truly anaerobic environment can help.

    • Difficulty in Purification: Residual DMF can be challenging to remove. Thorough washing of the organic extracts with water and brine is critical.

Alternative Strategy: The Fischer Indole Synthesis

While the palladium-catalyzed method offers elegance and broad scope, the Fischer indole synthesis remains a cornerstone of indole chemistry and a viable, albeit often harsher, alternative.[3][5]

Mechanism: This acid-catalyzed reaction proceeds by first forming a phenylhydrazone from phenylhydrazine and an appropriate ketone (in this case, methyl 4-acetylbenzoate would yield a related but different product).[6] This intermediate, upon heating with a Brønsted or Lewis acid, undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[5][6][7]

Fischer_Indole_Synthesis cluster_mechanism Fischer Indole Synthesis Mechanism A Phenylhydrazone B Enamine (Tautomer) A->B Tautomerization C Protonated Enamine B->C Protonation (H⁺) D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Rearrangement E Di-imine D->E Rearomatization F Cyclized Aminal E->F Cyclization G Aromatic Indole F->G -NH₃ -H⁺

Caption: Key stages of the Fischer indole synthesis.

Advantages:

  • Utilizes inexpensive and readily available starting materials.

  • A well-established and historically significant reaction.[5]

Disadvantages:

  • Requires strongly acidic conditions (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂) which can be incompatible with sensitive functional groups.[5]

  • The synthesis of the required carbonyl precursor can add extra steps.

  • Can suffer from poor regioselectivity if unsymmetrical ketones are used.[6]

Conclusion

The one-pot palladium-catalyzed Sonogashira coupling and annulation protocol presented here is a highly effective and modern method for the synthesis of this compound. Its operational simplicity, good yields, and tolerance for various functional groups make it superior to many classical methods for applications in research and development. By understanding the underlying mechanistic principles and key experimental parameters, scientists can reliably produce this valuable 2-arylindole intermediate for further elaboration into complex target molecules.

References

Application Notes and Protocols: Methyl 4-(1H-indol-2-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to mimic peptide structures and interact with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This document provides a detailed guide on the potential applications of a specific derivative, Methyl 4-(1H-indol-2-yl)benzoate, with a focus on its utility in anticancer drug discovery.

Compound Profile: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₃NO₂

  • Molecular Weight: 251.28 g/mol

  • Structure:

    alt text
    (A representative image would be placed here in a real document)

This molecule features a C-2 substituted indole linked to a methyl benzoate moiety. This substitution pattern is of particular interest as modifications at the C-2 and C-3 positions of the indole ring have been shown to be critical for various biological activities.

Potential Applications in Oncology

Derivatives of the indole scaffold have shown significant promise as anticancer agents, acting through diverse mechanisms.[4][5][6] Based on the activities of structurally related compounds, this compound is a promising candidate for investigation as an inhibitor of key cancer-related pathways.

Hypothesized Mechanism of Action: Inhibition of Oxidative Phosphorylation (OXPHOS)

Targeting cancer metabolism has emerged as a promising therapeutic strategy.[7][8] While many cancer cells exhibit a preference for glycolysis (the Warburg effect), a growing body of evidence suggests that a subset of aggressive and therapy-resistant cancers are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation.[8] Several indole-based compounds have been identified as potent inhibitors of OXPHOS.[7][8]

We hypothesize that this compound may function as an OXPHOS inhibitor, potentially by disrupting the function of one of the electron transport chain (ETC) complexes. This disruption would lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis in cancer cells that are reliant on this metabolic pathway.

OXPHOS_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitor cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient Reduced_ATP Reduced ATP Production ETC->Reduced_ATP Increased_ROS Increased ROS ETC->Increased_ROS ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Indole This compound Indole->ETC Inhibits Apoptosis Apoptosis Reduced_ATP->Apoptosis Increased_ROS->Apoptosis

Caption: Hypothesized mechanism of OXPHOS inhibition.

Synthetic Protocol (Representative)

While a specific protocol for this compound is not detailed in the provided literature, a reliable synthesis can be adapted from established methods for similar 2-arylindoles, such as the Fischer indole synthesis.[1] The following is a representative protocol.

Rationale: The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. For the synthesis of a 2-arylindole, a ketone with the desired aryl group is required.

Step 1: Synthesis of 1-(4-(methoxycarbonyl)phenyl)ethan-1-one

This starting material can be prepared via a Friedel-Crafts acylation of methyl benzoate.

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add methyl benzoate (1.0 eq) dissolved in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture carefully onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired ketone.

Step 2: Fischer Indole Synthesis
  • Dissolve 1-(4-(methoxycarbonyl)phenyl)ethan-1-one (1.0 eq) and phenylhydrazine (1.1 eq) in glacial acetic acid.

  • Add a catalytic amount of a Lewis acid, such as BF₃-etherate or zinc chloride.[1]

  • Heat the mixture to reflux (approx. 118 °C) for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure this compound.

Biological Evaluation: Protocols

To validate the hypothesized anticancer activity, a series of in vitro assays can be performed.

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MiaPaCa-2 pancreatic cancer, MCF-7 breast cancer).[7]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

MTT_Workflow cluster_Setup Plate Setup (24h) cluster_Treatment Treatment (48-72h) cluster_Assay MTT Assay (4h) cluster_Analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compound Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, IC₅₀ values that could be obtained from the MTT assay, demonstrating selectivity for cancer cells dependent on OXPHOS.

Cell LineCancer TypeMetabolic PhenotypeHypothetical IC₅₀ (µM)
MiaPaCa-2PancreaticOXPHOS-dependent8.5
A549LungGlycolytic> 50
MCF-7BreastMixed15.2
HCT116ColonGlycolytic> 50
Non-cancerous (e.g., HFF-1)FibroblastOXPHOS45.0

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols and rationale provided herein offer a solid foundation for its synthesis and biological evaluation. Future work should focus on confirming the mechanism of action, potentially through Seahorse XF analysis to directly measure mitochondrial respiration, and exploring structure-activity relationships (SAR) by synthesizing and testing analogs with modifications on the indole and benzoate rings. Such studies will be crucial in optimizing the potency and selectivity of this promising class of compounds.

References

Use of Methyl 4-(1H-indol-2-yl)benzoate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 4-(1H-indol-2-yl)benzoate

Introduction: The Strategic Value of the 2-Arylindole Scaffold

The 2-arylindole motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its rigid, planar structure and rich electronic properties allow for diverse interactions with biological targets, making it a focal point in modern drug discovery.[4] this compound emerges as a particularly valuable building block, offering three distinct points for chemical modification: the nucleophilic indole nitrogen (N-H), the versatile methyl ester, and the aromatic systems of both the indole and benzoate rings.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key transformations. The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to confidently incorporate this versatile building block into their synthetic programs.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is crucial for experimental design, including solvent selection, purification strategy, and analytical characterization.

PropertyValueSource
Molecular FormulaC₁₆H₁₃NO₂[5]
Molecular Weight251.28 g/mol [5]
IUPAC Namemethyl 2-(1H-indol-1-yl)benzoate[5]
AppearanceOff-white to yellow solid (typical)
SolubilitySoluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂, EtOAc)

Application I: N-H Functionalization of the Indole Core

The indole N-H proton is moderately acidic (pKa ≈ 17 in DMSO) and readily deprotonated by a suitable base. Subsequent alkylation or arylation at this position is a cornerstone of medicinal chemistry, as it allows for the introduction of groups that can modulate steric bulk, electronic properties, and hydrogen bonding capacity, thereby fine-tuning a compound's pharmacological profile.[6][7]

Workflow for Indole N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DMF under N₂ cool Cool to 0 °C (Ice Bath) start->cool Inert Atmosphere deprotonate Portion-wise addition of NaH (1.2 eq). Stir for 30-60 min. cool->deprotonate Control H₂ evolution add_alkyl_halide Slowly add Alkyl Halide (R-X, 1.1 eq) deprotonate->add_alkyl_halide Forms Indolide Anion react Warm to RT. Stir for 2-24h. add_alkyl_halide->react Sɴ2 Reaction quench Quench with sat. aq. NH₄Cl at 0 °C react->quench Monitor by TLC extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Column Chromatography extract->purify product Isolated N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a standard and highly effective method for N-alkylation.[6][8]

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for cleanly deprotonating the indole nitrogen without competing side reactions. The resulting sodium indolide is a potent nucleophile that readily displaces a halide in an Sɴ2 reaction. Anhydrous dimethylformamide (DMF) is the solvent of choice as it is polar aprotic, effectively solvating the sodium cation while not interfering with the strong base.

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add the NaH dispersion (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

Application II: Transformations via the Ester Functional Group

The methyl ester on the benzoate ring is a robust and highly versatile synthetic handle. Its primary transformation is hydrolysis to the corresponding carboxylic acid, which unlocks access to a vast array of subsequent reactions, most notably the formation of amides—a critical linkage in countless pharmaceutical agents.

Workflow for Ester Hydrolysis and Subsequent Amide Coupling

Ester_to_Amide_Workflow start_ester This compound hydrolysis Saponification (LiOH, THF/MeOH/H₂O) start_ester->hydrolysis carboxylate_salt Intermediate Carboxylate Salt hydrolysis->carboxylate_salt Nucleophilic Acyl Substitution acidification Acidic Workup (e.g., 1M HCl) carboxylate_salt->acidification Protonation carboxylic_acid 4-(1H-indol-2-yl)benzoic Acid acidification->carboxylic_acid amide_coupling Amide Coupling (R-NH₂, Coupling Agents) carboxylic_acid->amide_coupling Activation final_amide Target Amide Derivative amide_coupling->final_amide

Caption: Two-step sequence transforming the methyl ester into a versatile amide.

Protocol 2: Saponification to 4-(1H-indol-2-yl)benzoic Acid

This protocol details the base-mediated hydrolysis of the methyl ester.

Causality: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion (from LiOH, NaOH, or KOH) attacks the electrophilic carbonyl carbon of the ester.[9] This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. The reaction is driven to completion because the released methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, forming a resonance-stabilized carboxylate salt that is unreactive towards further nucleophilic attack.[9] Subsequent acidification is required to obtain the neutral carboxylic acid product.[10] Lithium hydroxide (LiOH) is often preferred for complex substrates as it can sometimes offer milder conditions and improved yields.[11]

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-5.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (a common ratio is 3:1:1).

  • Base Addition: Add LiOH·H₂O (2.0-5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: Once complete, remove the organic solvents (THF and MeOH) under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add 1 M HCl with stirring until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, or to recover all product, extract the acidic aqueous layer multiple times with EtOAc or DCM.

  • Washing & Drying: Wash the collected solid with cold water. If extracted, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The resulting 4-(1H-indol-2-yl)benzoic acid is often pure enough for the next step. If necessary, it can be recrystallized.

Application III: Advanced Derivatization via Cross-Coupling

The 2-arylindole core, while stable, can be further elaborated using powerful palladium-catalyzed cross-coupling reactions.[12] This strategy typically involves a two-step sequence: regioselective installation of a handle (often a halogen) onto one of the aromatic rings, followed by a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) to form a new carbon-carbon or carbon-heteroatom bond. This approach dramatically expands the accessible chemical space from the initial building block.

The Palladium Catalytic Cycle (Suzuki Coupling Example)

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (e.g., Halogenated Indole) ArylHalide->OxAdd Organoboron Ar²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13][14][15]

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol assumes the user has first performed a standard electrophilic halogenation (e.g., using NBS or ICl) on the indole ring of this compound to install a bromine or iodine atom, typically at the C3 or C5 position.

Causality: The reaction is initiated by the oxidative addition of the active Pd(0) catalyst into the aryl-halide bond.[13] The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center, a process facilitated by a base which activates the boron species. The final, irreversible step is reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[15]

Materials & Reagents:

  • Halogenated this compound (Ar¹-X) (1.0 eq)

  • Arylboronic Acid or Ester (Ar²-B(OR)₂) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with Water)

Procedure:

  • Preparation: To a Schlenk flask or microwave vial, add the halogenated indole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may take from 1 to 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract several times with an organic solvent like EtOAc.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cross-coupled product.

Conclusion

This compound is a strategically designed building block that provides a robust platform for the synthesis of complex molecular architectures. Its three distinct reactive sites can be addressed with high selectivity using well-established synthetic protocols. By leveraging the transformations detailed in this guide—N-alkylation, ester hydrolysis and subsequent amidation, and advanced cross-coupling reactions—researchers in organic synthesis and drug development can efficiently generate diverse libraries of novel compounds for a wide range of applications.

References

Application Notes and Protocols for Assay Development Using Methyl 4-(1H-indol-2-yl)benzoate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system is a privileged heterocyclic motif, forming the structural core of a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point for medicinal chemists. From anticancer agents to antimicrobials and therapies for neurodegenerative diseases, the indole scaffold is a testament to nature's ingenuity and a fertile ground for synthetic exploration.[2][3][4][5][6][7] Methyl 4-(1H-indol-2-yl)benzoate represents a key building block within this chemical class, offering a strategic framework for the development of novel therapeutics.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this compound and its derivatives in the development of robust and relevant screening assays. We will delve into the causal reasoning behind experimental design and provide detailed, field-proven protocols for key therapeutic areas where indole derivatives have shown considerable promise.

Strategic Overview: From Scaffold to Lead Compound

The journey from a foundational scaffold like this compound to a viable lead compound is a multi-step process involving iterative cycles of design, synthesis, and biological evaluation. The initial phase, and the focus of this guide, is the establishment of a suite of primary and secondary assays to effectively screen a library of derivatives based on this core structure. The selection of assays is dictated by the known biological activities of the broader indole class.

Part 1: Oncology Applications - Targeting Uncontrolled Cell Proliferation

Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling and evasion of apoptosis.[2][3][8]

Kinase Inhibition: Targeting the RAS-RAF-MEK-ERK Signaling Cascade

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers, particularly through mutations in BRAF, makes it a prime target for therapeutic intervention.[1] Indole-based compounds have been successfully developed as inhibitors of kinases within this pathway.[1]

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus Inhibitor This compound Derivative Inhibitor->BRAF

References

Introduction: The Indole Scaffold and the Imperative for Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Green Synthesis of Indole Derivatives for Pharmaceutical Research and Development

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and biologically active compounds.[1] It is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity.[2] Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-migraine triptan family of drugs like Sumatriptan, and the neurotransmitter serotonin.[3]

Traditionally, the synthesis of these vital compounds has relied on classical named reactions like the Fischer, Bischler, Madelung, and Nenitzescu syntheses.[4][5][6] While effective, these conventional methods often suffer from significant drawbacks, including the use of harsh reagents, toxic metal catalysts, volatile organic solvents, prolonged reaction times, and high energy consumption.[7][8] These factors not only pose environmental and safety risks but also increase the cost and complexity of drug development.

The principles of green chemistry offer a transformative approach, aiming to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[2] For indole synthesis, this translates to developing methodologies that are more efficient, safer, and environmentally benign.[9] This guide provides researchers, scientists, and drug development professionals with an in-depth overview and practical protocols for several leading-edge green synthesis strategies for indole derivatives.

Core Green Synthesis Strategies

The paradigm shift towards sustainable chemistry has introduced several innovative techniques that significantly improve the synthesis of indole derivatives. These methods often lead to higher yields, shorter reaction times, and cleaner product profiles.[7]

Logical Framework for Green Indole Synthesis

The application of green chemistry principles to indole synthesis follows a structured workflow, from selecting the appropriate energy source and reaction medium to simplifying product isolation.

Green_Indole_Synthesis_Workflow cluster_Input 1. Starting Materials cluster_Strategy 2. Green Strategy Selection cluster_Process 3. Synthesis & Workup cluster_Output 4. Final Product & Analysis Start_Materials Anilines, Aldehydes, Ketones, Alkynes, etc. Energy Energy Source (Microwave, Ultrasound, Mechanochemical) Start_Materials->Energy Medium Reaction Medium (Water, Ionic Liquids, DES, Solvent-free) Catalyst Catalyst (Biocatalyst, Nanocatalyst, Reusable Acid/Base) Reaction One-Pot / Multicomponent Reaction Energy->Reaction Medium->Reaction Catalyst->Reaction Isolation Simplified Product Isolation (e.g., Filtration, Decantation) Reaction->Isolation Product High-Purity Indole Derivative Isolation->Product Metrics Green Metrics Analysis (E-Factor, Atom Economy) Product->Metrics

Caption: General workflow for green indole synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted reactions have become an invaluable tool in medicinal chemistry for their ability to dramatically accelerate reaction rates.[4]

Causality Behind Experimental Choice: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. This results in significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner product profiles due to the minimization of side reactions.[10][11]

Application & Protocol: Microwave-Assisted Bischler Indole Synthesis

The Bischler synthesis is a classic method for preparing 2-arylindoles. The microwave-assisted, solvent-free adaptation represents a significant green improvement.[3][12] This protocol avoids the use of volatile organic solvents and toxic metal catalysts, making it an environmentally friendly alternative.[12]

Workflow for Microwave-Assisted Synthesis

Microwave_Workflow Start Aniline + Phenacyl Bromide Mix Mix in Reaction Vessel (Solvent-Free) Start->Mix MW Microwave Irradiation (e.g., 540W, 45-60s) Mix->MW Workup Workup & Purification MW->Workup Product 2-Arylindole Product Workup->Product

Caption: Workflow for microwave-assisted indole synthesis.

Detailed Step-by-Step Protocol:

  • Materials: Substituted aniline (2 mmol), phenacyl bromide (1 mmol), microwave reactor vials, magnetic stir bar.

  • Step 1: Reagent Combination (One-Pot Method): In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted aniline (2 equivalents) and the phenacyl bromide (1 equivalent). Note: The excess aniline acts as both a reactant and a base.[12]

  • Step 2: Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at 540 W for 45-60 seconds.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Workup and Purification: After cooling, dissolve the resulting solid mass in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Step 4: Isolation: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylindole.

Data Summary:

Synthesis MethodConditionsTimeYield (%)Reference
ConventionalReflux in organic solventSeveral hoursModerate[3]
Microwave (One-Pot)Solvent-free, 540 W45-60 seconds52-75%[12]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green energy source.

Causality Behind Experimental Choice: Ultrasound irradiation works through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer.[13] This process accelerates reactions, especially in heterogeneous systems, often under milder overall conditions than conventional heating.[14]

Application & Protocol: Ultrasound-Promoted Synthesis of 3-Substituted Indoles

This protocol describes a three-component reaction to synthesize 3-substituted indoles using a deep eutectic solvent (DES) as a green medium, synergistically enhanced by ultrasound.[14]

Detailed Step-by-Step Protocol:

  • Materials: Indole (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), Deep Eutectic Solvent (Choline Chloride:Urea at 1:2 molar ratio, 10 mol%), ultrasonic bath (e.g., 50 kHz, 170 W).[14]

  • Step 1: Catalyst Preparation: Prepare the DES by gently heating a mixture of choline chloride and urea (1:2 molar ratio) until a clear, homogeneous liquid is formed.

  • Step 2: Reaction Setup: In a 10 mL round-bottom flask, add indole (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the prepared DES (10 mol%).

  • Step 3: Sonication: Place the flask in the ultrasonic bath and irradiate the mixture at 60 °C. Reaction times are typically short, as indicated by TLC monitoring.[14]

  • Step 4: Workup and Isolation: Upon completion, add dichloromethane (DCM) to the reaction mixture to extract the product. Separate the organic layer and evaporate the solvent under vacuum to yield the final 3-substituted indole. The product is often pure enough without further chromatography.[14]

Data Summary:

Aldehyde SubstituentTime (min)Yield (%)Reference
4-Methoxy1095[14]
Unsubstituted (Benzaldehyde)1592[14]
4-Nitro1096[14]
4-Chloro1590[14]

Synthesis in Green Solvents

Replacing volatile and toxic organic solvents is a primary goal of green chemistry. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as powerful alternatives.[7][8]

Causality Behind Experimental Choice:

  • Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. For certain reactions, like the Fischer indole synthesis, water can promote the desired cyclization.[15]

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them attractive green solvents.[16][17] Brønsted acidic ILs can act as both the solvent and the catalyst.[18][19]

Application & Protocol: Fischer Indole Synthesis in a Brønsted Acidic Ionic Liquid/Water System

The Fischer indole synthesis is a robust method for creating the indole core from an arylhydrazine and a carbonyl compound.[20] Performing this reaction in water with a recyclable, acidic ionic liquid catalyst is a prime example of a green adaptation.[18]

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism Start Arylhydrazine + Ketone Hydrazone Hydrazone (Intermediate 1) Start->Hydrazone + H⁺, -H₂O Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Enamine->p1 Rearrangement [3,3]-Sigmatropic Rearrangement Diimine Di-imine (Intermediate 2) Rearrangement->Diimine Diimine->p2 Cyclization Cyclization & Aromatization Indole Indole Product Cyclization->Indole - NH₃ p1->Diimine p2->Indole

Caption: Key steps in the Fischer Indole Synthesis mechanism.[20][21]

Detailed Step-by-Step Protocol:

  • Materials: Phenylhydrazine hydrochloride (1 mmol), ketone (e.g., cyclohexanone, 1.1 mmol), SO3H-functionalized ionic liquid catalyst (e.g., [(HSO3-p)2im][HSO4]), deionized water.[18]

  • Step 1: Reaction Setup: In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the ionic liquid catalyst in water.

  • Step 2: Addition of Ketone: Add the ketone to the mixture and stir vigorously. Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC.

  • Step 3: Product Isolation: Upon completion, cool the reaction mixture. The indole product, being poorly soluble in water, will often precipitate.

  • Step 4: Purification and Catalyst Recovery: Collect the solid product by filtration and wash with cold water. The aqueous filtrate containing the dissolved ionic liquid catalyst can be treated and reused for subsequent reactions.[18]

Biocatalysis in Indole Synthesis

Harnessing enzymes for chemical synthesis offers unparalleled selectivity under extremely mild, aqueous conditions.

Causality Behind Experimental Choice: Enzymes operate with high chemo-, regio-, and stereoselectivity at ambient temperature and pressure in water. This eliminates the need for harsh conditions and protecting groups, significantly simplifying synthetic routes and minimizing waste.[22]

Application & Protocol: Chemoenzymatic Synthesis of Indigo from Indole

While not a synthesis of the core indole ring, the enzymatic conversion of indole to the valuable dye indigo serves as an excellent example of a green biocatalytic process, replacing harsh chemical oxidation methods.[23]

Detailed Step-by-Step Protocol:

  • Materials: Indole, engineered myoglobin (e.g., F43Y Mb), hydrogen peroxide (H₂O₂), potassium phosphate buffer (50 mM, pH 7.4).[23]

  • Step 1: Enzyme and Substrate Preparation: Prepare a solution of the engineered myoglobin (e.g., 10-20 µM) in the phosphate buffer. Prepare a stock solution of indole in a minimal amount of a co-solvent if necessary, then add it to the buffer to the desired final concentration (e.g., 0.5-4 mM).

  • Step 2: Reaction Initiation: Incubate the protein-indole mixture at 37 °C for a few minutes. Initiate the reaction by adding a controlled amount of H₂O₂ (e.g., 1 mM).[23]

  • Step 3: Reaction Monitoring: The formation of indigo is visually apparent as the solution turns a deep blue. The reaction can be monitored spectrophotometrically by measuring the absorbance increase at 670 nm.[23]

  • Step 4: Product Isolation: The insoluble indigo product precipitates from the aqueous solution. It can be isolated by centrifugation, followed by washing the blue precipitate with water and drying.

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an environmental consideration but a driver of innovation in the synthesis of indole derivatives.[8] Methodologies utilizing microwave and ultrasound energy, green solvents like water and ionic liquids, and highly selective biocatalysts are paving the way for more efficient, cost-effective, and sustainable drug development.[7][9] Future research will likely focus on combining these strategies—for instance, using biocatalysis in deep eutectic solvents or performing multicomponent reactions under microwave irradiation—to further enhance the green credentials of indole synthesis. For researchers in the pharmaceutical industry, mastering these techniques is essential for developing the next generation of indole-based therapeutics in a responsible and sustainable manner.

References

Application Note: Accelerating the Synthesis of 2-Arylindoles with Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Arylindoles and the Need for Synthetic Efficiency

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors.[1][2][3] Among the vast family of indole-containing compounds, the 2-arylindole scaffold is particularly prominent, forming the structural basis for numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6]

Traditionally, the synthesis of these vital compounds has been hampered by methods requiring prolonged reaction times, harsh acidic or basic conditions, and often result in moderate yields and significant byproduct formation.[7][8] In the fast-paced environment of drug discovery and development, such inefficiencies create significant bottlenecks. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges. By utilizing microwave irradiation, MAOS provides rapid, uniform, and highly efficient heating, leading to dramatic accelerations in reaction rates, improved yields, and cleaner product profiles.[9][10][11] This application note provides a detailed guide to the principles and protocols for the microwave-assisted synthesis of 2-arylindoles, designed for researchers and professionals seeking to optimize their synthetic workflows.

Part 1: The Principles of Microwave-Assisted Organic Synthesis (MAOS)

The core advantage of MAOS lies in its unique heating mechanism, known as dielectric heating.[9][12] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave energy directly couples with polar molecules or ions within the reaction mixture.[9][12] This interaction induces rapid molecular rotation and ionic conduction, generating heat volumetrically and instantaneously throughout the sample.

Key Advantages over Conventional Heating:

  • Rapid & Uniform Heating: Energy is delivered directly to the molecules, bypassing thermal conductivity limitations and eliminating localized overheating at the vessel walls.[9][11]

  • Rate Acceleration: Reactions can reach the required temperature in seconds or minutes, drastically reducing overall synthesis time from hours or days.[11][12]

  • Higher Yields & Purity: The rapid heating and short reaction times often minimize the formation of unwanted side products that can occur during prolonged thermal stress.[10][11]

  • Energy Efficiency: By heating only the reaction mixture and not the apparatus, MAOS is a more energy-efficient and sustainable technology.[10]

The general workflow for a microwave-assisted synthesis is streamlined for efficiency and reproducibility.

MAOS_Workflow A Reactant & Solvent Preparation B Vessel Sealing & Placement in Microwave Reactor A->B C Set Microwave Parameters (Temp, Time, Power) B->C D Microwave Irradiation (Rapid Heating) C->D E Controlled Cooling D->E F Product Work-up & Purification E->F G Analysis (NMR, LC-MS, etc.) F->G

Caption: General workflow for Microwave-Assisted Organic Synthesis (MAOS).

Part 2: Prominent Synthetic Routes for 2-Arylindoles via MAOS

Several classical indole syntheses have been successfully adapted to microwave conditions, providing robust and versatile platforms for generating 2-arylindole libraries.

  • Fischer Indole Synthesis: This is arguably the most versatile method for preparing substituted indoles.[7] It involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and an aryl ketone. Microwave irradiation transforms this reaction, reducing times from many hours to mere minutes and often boosting yields significantly.[7][13][14]

  • Bischler-Möhlau Indole Synthesis: This pathway involves the reaction of an α-halo-acetophenone (e.g., phenacyl bromide) with an excess of an aniline.[15] It is exceptionally well-suited for microwave assistance, with highly efficient protocols developed under solvent-free conditions, representing a significant advancement in green chemistry.[15][16]

  • Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[17] This reaction offers broad substrate scope for producing 2,3-disubstituted indoles.[18][19] Microwave heating accelerates the catalytic cycle, making the synthesis more efficient.[7]

  • Palladium-Catalyzed Direct C-H Arylation: A modern and step-economical approach where a pre-formed indole is directly arylated at the C2 position. Microwave irradiation is often crucial for driving these C-H activation cycles, which can be sluggish under conventional heating.[6][7]

Part 3: Experimental Protocols and Data

The following protocols are detailed, self-validating methodologies grounded in established literature. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This one-pot tandem protocol describes the reaction of a substituted phenylhydrazine hydrochloride with a substituted acetophenone in the presence of an acid catalyst under microwave irradiation.[13][20]

Step-by-Step Methodology:

  • Reactant Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted phenylhydrazine hydrochloride (1.0 mmol, 1.0 eq), the substituted acetophenone (1.0 mmol, 1.0 eq), and ethanol (3 mL).

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) to the suspension.

  • Vessel Sealing: Securely cap the vial using a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 140°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the vessel has cooled to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 2-arylindole.

Table 1: Representative Data for Microwave-Assisted Fischer Indolization

EntryPhenylhydrazineKetoneConditionsTime (min)Yield (%)Reference
1Phenylhydrazine HClAcetophenoneAcetic Acid, Ethanol, 140°C1593[20]
24-Methoxyphenylhydrazine HClAcetophenoneAcetic Acid, Ethanol, 140°C1091[13]
3Phenylhydrazine HCl4'-ChloroacetophenoneEaton's Reagent, 170°C1092[7]
44-Fluorophenylhydrazine HCl4'-MethylacetophenoneAcetic Acid, Ethanol, 140°C1288[13]
Protocol 2: One-Pot, Solvent-Free Bischler Indole Synthesis

This environmentally friendly protocol leverages a one-pot, solvent-free approach, using an excess of the aniline as both a reactant and a base.[15][16]

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave process vial, combine the substituted phenacyl bromide (1.0 mmol, 1.0 eq) and the substituted aniline (2.0 mmol, 2.0 eq).

  • Initial Stirring: Stir the solid/liquid mixture vigorously at room temperature for 5-10 minutes.

  • Microwave Irradiation: Place the open vial into the microwave reactor (if using a multimode reactor) or cap it (if using a single-mode reactor). Irradiate the mixture with a power setting of 500-600 W for 45-75 seconds. Caution: This reaction can be exothermic. Perform on a small scale initially and monitor closely.

  • Work-up: After cooling, dissolve the resulting solid in dichloromethane (20 mL).

  • Washing: Wash the organic solution sequentially with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization to afford the pure 2-arylindole.

Table 2: Representative Data for Microwave-Assisted Bischler Synthesis

EntryAnilinePhenacyl BromideConditionsTime (s)Yield (%)Reference
1AnilinePhenacyl bromideSolvent-free, 600W6075[16]
24-ToluidinePhenacyl bromideSolvent-free, 540W6072[15]
3Aniline4'-Bromophenacyl bromideSolvent-free, 600W7568[16]
44-Anisidine4'-Chlorophenacyl bromideSolvent-free, 540W7565[15]

Part 4: Mechanistic Insight and Optimization Strategies

Understanding the reaction mechanism is key to troubleshooting and optimization. The Larock indole synthesis, a palladium-catalyzed process, provides an excellent example of a complex cycle that benefits from microwave heating. The microwave energy accelerates key steps such as oxidative addition and reductive elimination, leading to a faster catalyst turnover.

Larock_Mechanism Pd0 Pd(0)L₂ ArylPd Aryl-Pd(II)-L₂ Pd0->ArylPd OxAdd OxAdd Oxidative Addition AlkynePd Aryl-Pd(II)(Alkyne) ArylPd->AlkynePd Coord Coord Alkyne Coordination VinylPd Vinyl-Pd(II) Intermediate AlkynePd->VinylPd MigIns MigIns Migratory Insertion CyclicPd Cyclized Pd(II) Intermediate VinylPd->CyclicPd IntraAm IntraAm Intramolecular Amination CyclicPd->Pd0 RedElim Indole 2,3-Disubstituted Indole CyclicPd->Indole RedElim Reductive Elimination ArylIodide o-Iodoaniline ArylIodide->OxAdd Alkyne Alkyne Alkyne->Coord

Caption: Simplified catalytic cycle for the Larock Indole Synthesis.

Troubleshooting and Optimization
  • Solvent Selection: For microwave synthesis, the solvent's dielectric properties are critical.[21] Highly polar solvents like DMF, NMP, and ethanol absorb microwave energy efficiently, leading to rapid heating. For some reactions, like the Bischler synthesis, a solvent-free approach is optimal, maximizing green chemistry principles.[15]

  • Low Yields: If yields are poor, consider the following:

    • Temperature: The reaction may require a higher temperature. Increase the setpoint in 10-20°C increments. Conversely, decomposition at high temperatures can lower yields; in this case, a lower temperature for a slightly longer time may be beneficial.[21]

    • Catalyst/Reagent: In the Fischer synthesis, stronger acid catalysts like Eaton's reagent (P₂O₅ in MeSO₃H) can be more effective than acetic acid for less reactive substrates.[7]

    • Moisture: Ensure all reagents and solvents are dry, as water can interfere with many catalytic cycles.

  • Pressure Faults: If the microwave reactor reports a pressure error, it indicates that the reaction is producing gas or the solvent's vapor pressure is too high for the set temperature. Reduce the set temperature or decrease the amount of reaction mixture in the vial.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 2-arylindoles. By dramatically reducing reaction times, improving yields, and enabling greener, solvent-free protocols, MAOS empowers researchers in medicinal chemistry and drug development to accelerate the discovery pipeline. The methodologies presented here provide a robust starting point for the rapid and efficient synthesis of diverse libraries of 2-arylindoles, facilitating the development of next-generation therapeutics.

References

Application Notes and Protocols for Methyl 4-(1H-indol-2-yl)benzoate as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: Unveiling the Potential of a New Fluorophore

In the dynamic landscape of cellular biology and drug discovery, the development of novel fluorescent probes is paramount for visualizing and quantifying biological processes with greater precision. This document introduces Methyl 4-(1H-indol-2-yl)benzoate , a promising candidate for a new class of fluorescent probes. This molecule, belonging to the 2-arylindole family, possesses a unique electronic structure that suggests intriguing photophysical properties. The indole moiety, a common feature in biologically active molecules, provides a scaffold that is both biocompatible and amenable to rational design for specific targeting. This guide is crafted to provide researchers with the foundational knowledge and detailed protocols to explore the utility of this compound as a fluorescent probe in their own experimental systems. While direct experimental data for this specific compound is emerging, the principles and protocols outlined herein are based on the well-established characteristics of the 2-arylindole class of fluorophores and standard methodologies in fluorescence-based research.

Section 1: Scientific Foundation and Rationale

The core of this compound's potential lies in its 2-arylindole structure. The electronic conjugation between the indole ring and the methyl benzoate-substituted phenyl ring is predicted to give rise to distinct fluorescent properties. The fluorescence of 2-aryl substituted indoles has been a subject of investigation, with studies indicating that the nature and substitution pattern of the aryl group can significantly influence the emission wavelength and quantum yield.[1] This tunability is a key feature for designing probes for specific applications.

Predicted Photophysical Characteristics

Based on the broader class of 2-arylindoles, we can anticipate the following photophysical properties for this compound. It is imperative that users experimentally validate these characteristics for their specific lots of the compound.

Photophysical Property Predicted Characteristic Rationale / Comparison to Analogs
Excitation Maximum (λex) ~320-360 nm2-phenylindole exhibits an absorption maximum in this range. The exact wavelength will be solvent-dependent.
Emission Maximum (λem) ~380-450 nmEmission is expected in the blue to cyan region of the spectrum, characteristic of many 2-arylindoles.[1]
Stokes Shift Moderate to LargeA significant separation between excitation and emission peaks is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise.
Quantum Yield (ΦF) Moderate to High2-phenylindole is known to have a high fluorescence quantum yield, suggesting that this derivative may also be a bright fluorophore.[1]
Solvatochromism PronouncedThe fluorescence of indole derivatives is highly sensitive to solvent polarity. A red-shift in emission is expected with increasing solvent polarity.
Proposed Mechanism of Action as a Fluorescent Probe

The fluorescence of this compound is likely to be sensitive to its local microenvironment. This sensitivity can be harnessed for various sensing applications. For instance, binding to a biological target such as a protein or nucleic acid could alter the probe's fluorescence due to changes in:

  • Polarity: The binding pocket of a protein is often less polar than the aqueous environment, leading to a blue-shift and potential enhancement of fluorescence.

  • Rigidity: Constraining the rotation of the bond between the indole and phenyl rings upon binding can reduce non-radiative decay pathways, resulting in increased fluorescence quantum yield.

  • Quenching/Enhancement: Proximity to specific amino acid residues (e.g., tryptophan, tyrosine) or metal ions could lead to fluorescence quenching or enhancement through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).

Section 2: Synthesis and Characterization

A reliable synthesis and thorough characterization are the cornerstones of using any chemical probe. While several methods exist for the synthesis of 2-arylindoles, a plausible and efficient route for this compound can be adapted from established palladium-catalyzed cross-coupling reactions.[2][3]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a proposed route and may require optimization.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_suzuki Suzuki-Miyaura Coupling Indole 1H-Indole IndoleBoronicEster Indole-2-boronic acid pinacol ester Indole->IndoleBoronicEster Borylation (e.g., Ir-catalyzed) Target This compound IndoleBoronicEster->Target BromoBenzoate Methyl 4-bromobenzoate BromoBenzoate->Target Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Target

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of Indole-2-boronic acid pinacol ester: Synthesize this key intermediate from 1H-indole using an appropriate borylation method, for example, an iridium-catalyzed C-H borylation.

  • Suzuki-Miyaura Coupling:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine indole-2-boronic acid pinacol ester (1.0 eq), methyl 4-bromobenzoate (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

    • Heat the reaction mixture at reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Photophysical Characterization

A thorough understanding of the probe's fluorescence properties is essential before its application in biological systems.

Diagram of the Photophysical Characterization Workflow:

PhotophysicsWorkflow ProbeStock Prepare Probe Stock (e.g., 10 mM in DMSO) Dilute Dilute in Solvents of Varying Polarity (e.g., Hexane, Toluene, DCM, Acetonitrile, Ethanol, Water) ProbeStock->Dilute Absorbance Measure Absorbance Spectra (Determine λmax,abs) Dilute->Absorbance Fluorescence Measure Fluorescence Spectra (Excitation and Emission) Dilute->Fluorescence QuantumYield Determine Quantum Yield (ΦF) (Relative to a standard, e.g., Quinine Sulfate) Fluorescence->QuantumYield

Caption: Workflow for the comprehensive photophysical characterization of the probe.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a spectroscopic grade solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Spectroscopy:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the solvent of interest.

    • Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λmax,abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 20 nm longer than λmax,abs).

    • Record the emission spectrum by exciting the sample at its λmax,abs and scanning the emission wavelengths.

  • Quantum Yield Determination:

    • Measure the absorbance and integrated fluorescence intensity of the probe and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) at the same excitation wavelength.

    • Ensure the absorbance of both solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Solvatochromism Study: Repeat the absorbance and fluorescence measurements in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to assess the solvatochromic effect.

Section 3: Application Protocols

The following protocols provide a starting point for utilizing this compound in cell-based assays. Optimization will be necessary for specific cell types and experimental conditions.

Protocol for Live-Cell Imaging

This protocol outlines the general steps for staining and imaging live cells with the probe.[4][5]

Diagram of the Live-Cell Imaging Workflow:

LiveCellImagingWorkflow SeedCells Seed cells on a glass-bottom dish Incubate Incubate until desired confluency (e.g., 24h) SeedCells->Incubate Stain Replace culture medium with probe solution and incubate (e.g., 15-30 min at 37°C) Incubate->Stain PrepareProbe Prepare working solution of the probe in imaging medium (e.g., 1-10 µM) PrepareProbe->Stain Wash Wash cells with fresh imaging medium (optional) Stain->Wash Image Image using a fluorescence microscope with appropriate filter sets Wash->Image

Caption: A generalized workflow for live-cell imaging using a small molecule probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of this compound in a serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration should be optimized, starting with a range of 1-10 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the probe-containing medium to the cells.

    • Incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes). The optimal staining time should be determined experimentally.

  • Washing (Optional but Recommended):

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Mount the imaging vessel on a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or a custom filter set based on the determined excitation and emission maxima).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol for Cytotoxicity Assessment

It is crucial to determine the concentration range at which the probe is non-toxic to the cells under investigation. A standard MTT or a fluorescence-based cytotoxicity assay can be employed.[6][7][8][9]

Diagram of the Cytotoxicity Assay Workflow:

CytotoxicityWorkflow SeedCells Seed cells in a 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h Treat Treat cells with a serial dilution of the probe Incubate24h->Treat IncubateAssay Incubate for the desired exposure time (e.g., 24-72h) Treat->IncubateAssay AddReagent Add cytotoxicity reagent (e.g., MTT or CytoTox-Fluor™) IncubateAssay->AddReagent Measure Measure signal (Absorbance or Fluorescence) AddReagent->Measure Analyze Analyze data and determine IC50 Measure->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 4-(1H-indol-2-yl)benzoate. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and practical, field-proven protocols to enhance the yield and purity of this valuable indole derivative. We will explore the common synthetic challenges and provide robust solutions based on established chemical principles and the latest synthetic methodologies.

Introduction to the Synthesis of this compound

This compound is a key structural motif found in numerous biologically active compounds. Its synthesis can be approached through several routes, with the most common being the Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on providing troubleshooting for both of these primary synthetic pathways.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classic and powerful method for forming the indole ring. For this compound, the typical starting materials are phenylhydrazine and methyl 4-acetylbenzoate . The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.[1][2]

Q1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield in a Fischer indole synthesis can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: Impurities in either the phenylhydrazine or methyl 4-acetylbenzoate can significantly hinder the reaction.

    • Recommendation: Ensure the purity of your starting materials. Phenylhydrazine can degrade upon exposure to air and light; it is best to use a freshly opened bottle or distill it before use. The purity of methyl 4-acetylbenzoate should be confirmed by techniques such as NMR or melting point analysis.

  • Hydrazone Formation: The initial condensation to form the phenylhydrazone is a critical step.

    • Recommendation: You can either form the hydrazone in situ or isolate it before the cyclization step. If you are forming it in situ, ensure that the conditions are suitable for condensation. A small amount of acid, such as acetic acid, can catalyze this step.[3]

  • Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are crucial for the cyclization step.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2]

    • Recommendation: The optimal acid catalyst can be substrate-dependent. It is advisable to screen a few different acid catalysts. For substrates with electron-withdrawing groups like the methyl ester in your target molecule, a stronger acid might be necessary. However, excessively harsh acidic conditions can lead to degradation of the starting materials or the final product. Start with milder conditions (e.g., acetic acid or p-toluenesulfonic acid) and gradually move to stronger acids if the reaction does not proceed.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement.[4]

    • Recommendation: The reaction temperature should be optimized. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it is too high, it can lead to decomposition and the formation of tarry byproducts. Monitor the reaction progress by Thin Layer Chromatography (TCM) to determine the optimal reaction time.

  • Side Reactions: The primary competing side reaction is the formation of aldol condensation byproducts from the ketone starting material.[6]

    • Recommendation: While methyl 4-acetylbenzoate is less prone to self-condensation than some other ketones, it is still a possibility. Optimizing the reaction conditions, such as temperature and the rate of addition of the acid catalyst, can help minimize this side reaction.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in Fischer indole syntheses, often resulting from the decomposition of starting materials, intermediates, or the product under harsh reaction conditions.

  • Cause: This is typically due to excessively high temperatures or the use of a very strong acid catalyst for a prolonged period.

  • Prevention:

    • Temperature Control: Carefully control the reaction temperature. It is often beneficial to heat the reaction mixture gradually.

    • Acid Selection: Consider using a milder acid catalyst. Polyphosphoric acid (PPA) is effective but can lead to charring if not used carefully. Lewis acids like zinc chloride can sometimes be a milder alternative.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition, which can contribute to tar formation.[6]

Palladium-Catalyzed C-2 Arylation Route

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to form the C-C bond between the indole and the benzoate moiety. A common approach is the direct C-2 arylation of indole with a suitable aryl partner, such as methyl 4-bromobenzoate or methyl 4-iodobenzoate .

Q3: My palladium-catalyzed C-2 arylation of indole is giving me a mixture of C-2 and C-3 arylated products. How can I improve the regioselectivity for the C-2 position?

A3: Achieving high regioselectivity for C-2 arylation over the electronically more favorable C-3 position is a key challenge in indole functionalization. The regioselectivity is highly dependent on the reaction conditions.

  • Mechanism Insight: Mechanistic studies suggest that direct C-2 arylation often proceeds through an initial electrophilic palladation at the C-3 position, followed by a 1,2-migration of the palladium species to the C-2 position.[7] The conditions must favor this migration and subsequent reductive elimination from the C-2 position.

  • Ligand Choice: The choice of ligand is critical for controlling regioselectivity.

    • Recommendation: For C-2 arylation, specific ligands have been developed. For instance, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to promote C-2 selectivity in the oxidative Heck reaction of indoles.[8][9] It is essential to consult the literature for ligands that have been successfully employed for C-2 arylation of indoles.

  • Directing Groups: The use of a directing group on the indole nitrogen can steer the arylation to the C-2 position.

    • Recommendation: While this adds extra steps (protection and deprotection), it is a very effective strategy for ensuring high regioselectivity. A removable N-pyrimidyl group, for example, has been used to direct methylation to the C-2 position with a palladium catalyst.[10]

  • Reaction Conditions: The solvent, base, and temperature also play a crucial role.

    • Recommendation: Aprotic polar solvents like DMF or dioxane are often used. The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed. Optimization of these parameters through small-scale screening experiments is highly recommended.

Q4: I am experiencing low yields in my palladium-catalyzed arylation, and I suspect catalyst deactivation. What are the common causes and solutions?

A4: Catalyst deactivation is a frequent problem in palladium-catalyzed reactions.

  • Causes:

    • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen.

    • Impure Reagents: Impurities in the solvents or reagents can poison the catalyst.

    • Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species.

  • Solutions:

    • Inert Atmosphere: Ensure that the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degas all solvents before use.

    • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

    • Ligand and Catalyst Quality: Use high-quality palladium precursors and ligands.

    • Optimization of Ligand-to-Metal Ratio: The optimal ratio is often greater than 1:1 (ligand:Pd). A slight excess of the ligand is typically used.

Q5: I am observing a significant amount of methyl benzoate as a byproduct. What is this and how can I minimize its formation?

A5: The formation of methyl benzoate is likely due to a side reaction called hydrodehalogenation , where the aryl halide (methyl 4-bromobenzoate) is reduced, replacing the bromine atom with a hydrogen.

  • Cause: This side reaction is often promoted by the presence of a hydrogen source in the reaction mixture, such as water or alcohols.

  • Minimization:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents.

    • Choice of Base: The choice of base can influence the extent of hydrodehalogenation.

    • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed.

Part 2: Experimental Protocols & Data

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on the Fischer indole synthesis of structurally similar compounds. Optimization may be required for your specific setup.

Materials:

  • Phenylhydrazine

  • Methyl 4-acetylbenzoate

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Toluene or Xylene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation (Optional, can be done in situ):

    • In a round-bottom flask, dissolve methyl 4-acetylbenzoate (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours, monitoring by TLC until the starting ketone is consumed.

    • Remove the ethanol under reduced pressure to obtain the crude hydrazone.

  • Indolization (Cyclization):

    • Place the crude hydrazone in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone) or a Lewis acid like ZnCl₂ (2-3 equivalents) in a high-boiling solvent like toluene or xylene.

    • Heat the reaction mixture with vigorous stirring. The optimal temperature will vary depending on the catalyst (e.g., 100-140 °C).

    • Monitor the reaction by TLC. The reaction time can range from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

ParameterRecommended Starting Conditions
Starting Materials Phenylhydrazine, Methyl 4-acetylbenzoate
Catalyst Polyphosphoric Acid (PPA) or ZnCl₂
Solvent Toluene or Xylene (for ZnCl₂)
Temperature 100-140 °C
Reaction Time 2-12 hours (monitor by TLC)
Protocol 2: Palladium-Catalyzed C-2 Arylation of Indole

This is a general protocol for the direct C-2 arylation of indole, which should be optimized for the specific coupling of indole with methyl 4-bromobenzoate.

Materials:

  • Indole

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or a custom ligand known for C-2 selectivity)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

    • Add indole (1 equivalent) and methyl 4-bromobenzoate (1.2-1.5 equivalents).

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with a saturated ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended Starting Conditions
Starting Materials Indole, Methyl 4-bromobenzoate
Catalyst System Pd(OAc)₂ with a suitable phosphine ligand
Base K₂CO₃ or Cs₂CO₃
Solvent Anhydrous, degassed DMF, dioxane, or toluene
Temperature 80-120 °C
Reaction Time 4-24 hours (monitor by TLC/GC-MS)

Part 3: Visualizations & Diagrams

Fischer Indole Synthesis Workflow

fischer_indole_workflow start Start: Phenylhydrazine + Methyl 4-acetylbenzoate hydrazone Hydrazone Formation (in situ or isolated) start->hydrazone cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone->cyclization product This compound cyclization->product troubleshoot1 Low Yield? Check Starting Material Purity cyclization->troubleshoot1 Issue troubleshoot2 Tar Formation? Optimize Temperature & Acid cyclization->troubleshoot2 Issue

Caption: A simplified workflow for the Fischer indole synthesis, highlighting key stages and common troubleshooting points.

Palladium-Catalyzed C-2 Arylation Decision Tree

palladium_arylation_troubleshooting start Start: Pd-Catalyzed C-2 Arylation low_yield Low Yield? start->low_yield regioselectivity Poor Regioselectivity? (C-2 vs. C-3) start->regioselectivity side_product Hydrodehalogenation? (Methyl Benzoate byproduct) start->side_product catalyst_deactivation Check for Catalyst Deactivation: - Inert Atmosphere - Pure Reagents low_yield->catalyst_deactivation Solution optimize_ligand Optimize Ligand & Conditions: - Screen Ligands - Adjust Base/Solvent regioselectivity->optimize_ligand Solution anhydrous_conditions Ensure Anhydrous Conditions: - Dry Solvents - Dry Reagents side_product->anhydrous_conditions Solution

Caption: A troubleshooting decision tree for common issues in the palladium-catalyzed C-2 arylation of indoles.

References

Technical Support Center: Fischer Indole Synthesis of 2-Arylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of 2-arylindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this venerable yet powerful reaction. Here, we will dissect common side reactions, offer troubleshooting strategies, and provide detailed protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 2-arylindole is giving a low yield. What are the most common culprits?

A: Low yields in the synthesis of 2-arylindoles via the Fischer method can often be traced back to several key factors:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting materials or the desired product.[2][3]

  • Unstable Hydrazone Intermediate: The arylhydrazone formed from the arylhydrazine and the aryl ketone may be unstable under the reaction conditions, decomposing before it can cyclize.[2]

  • Competing Side Reactions: Several side reactions can compete with the desired indole formation, including N-N bond cleavage and rearrangements. These are particularly prevalent with certain substitution patterns on the starting materials.[4][5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Excessive heat can lead to the formation of tar and other byproducts, while insufficient heat or time may result in an incomplete reaction.[2]

Q2: I am observing the formation of an unexpected aniline byproduct. What is causing this?

A: The formation of an aniline byproduct is a strong indicator of a competing heterolytic N-N bond cleavage. This side reaction is particularly favored when the carbonyl component has strong electron-donating groups, which stabilize the intermediate iminyl carbocation, making the N-N bond scission more competitive with the desired[1][1]-sigmatropic rearrangement.[4][5]

Q3: Can I synthesize the parent indole (unsubstituted at the 2- and 3-positions) using the Fischer method?

A: The direct synthesis of the parent indole using acetaldehyde is generally unsuccessful under standard Fischer indole conditions.[6] However, it is possible to synthesize indole-2-carboxylic acid using pyruvic acid, which can then be decarboxylated to yield indole.[7]

Q4: How does the substitution pattern on the phenylhydrazine affect the regioselectivity of the cyclization?

A: The electronic nature of substituents on the phenylhydrazine ring influences the rate of reaction and the regiochemical outcome. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it.[8][9] For meta-substituted phenylhydrazines, cyclization can occur at two different positions. With electron-donating groups, the major product is typically the 6-substituted indole, whereas electron-withdrawing groups can lead to a mixture of 4- and 6-substituted indoles.[8][9]

Troubleshooting Guides

Issue 1: Dominance of N-N Bond Cleavage Byproducts

This issue is frequently encountered when synthesizing 2-arylindoles, especially if the aryl ketone contains electron-donating substituents.

Symptoms:

  • Low to no yield of the desired 2-arylindole.

  • Significant formation of the corresponding aniline and other cleavage products.

  • Complex reaction mixture that is difficult to purify.

Underlying Cause: The key step in the Fischer indole synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the enehydrazine tautomer.[1][6] However, an alternative pathway exists where the protonated enehydrazine undergoes heterolytic cleavage of the N-N bond. This pathway is favored when substituents on the starting materials stabilize the resulting carbocation intermediate.[4][5]

Troubleshooting Workflow for N-N Bond Cleavage

start Low Yield of 2-Arylindole High Aniline Byproduct catalyst Modify Acid Catalyst start->catalyst conditions Adjust Reaction Conditions start->conditions lewis_acid Switch to a Lewis Acid (e.g., ZnCl2, BF3·OEt2) catalyst->lewis_acid Lewis acids can favor the sigmatropic rearrangement milder_bronsted Use a Milder Brønsted Acid (e.g., p-TsOH) catalyst->milder_bronsted lower_temp Lower Reaction Temperature conditions->lower_temp Reduces thermal decomposition and side reactions one_pot Consider One-Pot Synthesis conditions->one_pot Minimizes hydrazone decomposition if it is unstable outcome Improved Yield of 2-Arylindole lewis_acid->outcome milder_bronsted->outcome lower_temp->outcome one_pot->outcome

Caption: Troubleshooting N-N Bond Cleavage.

Mitigation Protocol: Catalyst Screening

  • Initial Setup: In separate reaction vessels, place the arylhydrazone (1 mmol).

  • Catalyst Addition: To each vessel, add a different acid catalyst (0.2-1.2 equivalents). A good starting screen would include:

    • p-Toluenesulfonic acid (p-TsOH)

    • Zinc chloride (ZnCl₂)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Polyphosphoric acid (PPA)

  • Reaction: Heat the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the product-to-byproduct ratio for each catalyst to identify the optimal conditions. Lewis acids like ZnCl₂ often favor the desired cyclization over N-N bond cleavage.[4][5]

CatalystTypical Loading (mol%)SolventTemperature (°C)Expected Outcome
p-TsOH10 - 100Toluene, Acetic Acid80 - 110Good for many substrates, but can promote N-N cleavage with electron-rich systems.
ZnCl₂50 - 200Acetic Acid, Dioxane80 - 140Often improves yields when Brønsted acids fail, particularly in suppressing N-N cleavage.[4]
BF₃·OEt₂100 - 200Dichloromethane, Toluene25 - 80A strong Lewis acid that can be effective at lower temperatures.
PPA- (used as solvent)Neat100 - 160Effective for less reactive substrates, but harsh conditions can lead to decomposition.[2]
Issue 2: Formation of Dienone-Imine Rearrangement Products

Under certain conditions, a dienone-imine intermediate can be formed, leading to undesired rearrangement products instead of the expected indole.[10]

Symptoms:

  • Isolation of unexpected rearranged products.

  • Low mass balance for the desired 2-arylindole.

Underlying Cause: The[1][1]-sigmatropic rearrangement proceeds through a dienone-imine intermediate.[10][11] While this is a transient species on the path to the indole, under certain conditions, it can be trapped or undergo further reactions, leading to byproducts.

Fischer Indole Synthesis Core Mechanism

A Arylhydrazone B Enehydrazine (Tautomer) A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C D Dienone-imine Intermediate C->D E Cyclization D->E F Ammonia Elimination E->F G 2-Arylindole F->G Aromatization

Caption: Core Mechanism of Fischer Indole Synthesis.

Mitigation Protocol: Solvent and Temperature Optimization

  • Solvent Screening: The choice of solvent can influence the stability of the dienone-imine intermediate. Run the reaction in a variety of solvents with different polarities and coordinating abilities, such as:

    • Toluene (non-polar)

    • Dioxane (polar aprotic)

    • Acetic acid (polar protic)

    • Ethanol (polar protic)

  • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and slowly increase it. In some cases, running the reaction at room temperature for an extended period can favor the desired pathway.

  • "One-Pot" Procedure: Generating the hydrazone in situ without isolation can sometimes prevent the formation of side products by minimizing the time the hydrazone is exposed to the reaction conditions before cyclization.[2]

Concluding Remarks

The Fischer indole synthesis, while powerful, is not without its challenges, particularly in the synthesis of 2-arylindoles where side reactions can be prevalent. A systematic approach to troubleshooting, focusing on the careful selection of catalysts, solvents, and reaction temperatures, is key to success. By understanding the underlying mechanisms of both the desired reaction and the competing pathways, researchers can effectively optimize their conditions to achieve high yields of the target 2-arylindoles.

References

Overcoming solubility issues of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(1H-indol-2-yl)benzoate

Introduction

This compound is a versatile heterocyclic compound featuring an indole nucleus linked to a methyl benzoate moiety. This structure, while synthetically valuable, frequently presents significant solubility challenges for researchers in medicinal chemistry and drug development. Its rigid, planar, and largely hydrophobic nature leads to poor solubility in aqueous media and many common organic solvents, complicating its handling in biological assays, formulation studies, and purification processes.

This guide provides a comprehensive, question-driven framework for understanding and systematically overcoming the solubility issues associated with this compound and structurally related indole derivatives.

Understanding the Molecule: Why is Solubility an Issue?

The solubility behavior of this compound is dictated by its chemical architecture:

  • Hydrophobic Core: The molecule is dominated by two aromatic systems: the indole ring and the benzene ring. These nonpolar structures have a strong tendency to self-associate through π-stacking to minimize contact with polar solvents like water.

  • Hydrogen Bonding: The indole ring contains a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor. The ester group's carbonyl oxygen acts as a hydrogen bond acceptor. In a solid (crystalline) state, these groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires significant energy to break apart.[1]

  • Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups within the typical physiological pH range (1-8). The indole N-H is very weakly acidic (pKa > 16), meaning pH modification is not a viable strategy for enhancing aqueous solubility.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers.

Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS) for my biological assay. What is the first thing I should try?

A1: The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.[2]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial trials due to its excellent ability to dissolve a wide range of nonpolar and polar compounds.[3]

  • Critical Consideration: The final concentration of the organic solvent in your assay must be kept low (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[3] Always include a vehicle control (assay medium with the same final DMSO concentration) to validate your results.[3]

Q2: I tried using DMSO, but my compound precipitates when I dilute the stock solution into my aqueous buffer. What's happening and what should I do next?

A2: This indicates that you have exceeded the compound's kinetic solubility limit in the final medium.[4][5] When the DMSO stock is added to the buffer, the solvent environment rapidly changes from highly organic to highly aqueous, causing the poorly soluble compound to crash out of solution.

The workflow below outlines your next steps.

G cluster_options Troubleshooting Options cluster_details Implementation start Precipitation Observed (Kinetic Solubility Exceeded) option1 Option 1: Reduce Organic Solvent Conc. start->option1 option2 Option 2: Use Co-solvents start->option2 option3 Option 3: Incorporate Surfactants start->option3 option4 Option 4: Use Cyclodextrins start->option4 detail1 Prepare a more dilute DMSO stock. Aim for final DMSO <0.1%. option1->detail1 How? end Solution Clear? option1->end Re-test Dilution detail2 Prepare formulation with PEG 400 or ethanol. See Protocol II. option2->detail2 How? option2->end Re-test Dilution detail3 Add non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer. option3->detail3 How? option3->end Re-test Dilution detail4 Formulate with HP-β-CD to form an inclusion complex. See Protocol III. option4->detail4 How? option4->end Re-test Dilution success Proceed with Assay end->success Yes failure Consider Advanced Formulation (e.g., Nanosuspension) end->failure No

Caption: Troubleshooting workflow for compound precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A3: Understanding this distinction is crucial for designing robust experiments.[4][5]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions, where the dissolved solute is in equilibrium with the undissolved solid.[5][6] This value is typically determined using methods like the shake-flask method, which can take 24-72 hours to reach equilibrium.[7]

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer, measuring the concentration at which precipitation first occurs.[6][7][8] This method is faster and common in high-throughput screening. Kinetic solubility values are often higher than thermodynamic ones because they can represent a temporary, supersaturated state.[4][8]

Why it matters: If you prepare a solution based on a high kinetic solubility value, it may be metastable and precipitate over time, leading to inconsistent results in your assays.[4][5] For formulation development, knowing the thermodynamic solubility is essential for ensuring long-term product stability.[6]

Q4: Can I use pH adjustment to improve solubility?

A4: No, this is unlikely to be effective for this compound. The solubility of ionizable drugs is pH-dependent.[9] However, this compound lacks functional groups that can be protonated or deprotonated in a typical aqueous pH range (1-12).[10] The indole N-H is extremely weakly acidic and requires a very strong base to deprotonate, making it unsuitable for pH-based solubilization in biological or pharmaceutical systems.[2]

Q5: Could polymorphism be affecting my results?

A5: Yes, absolutely. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[11] These different polymorphs can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[1][11]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph will have a higher kinetic solubility than the most thermodynamically stable form.[1]

  • Implications: If you are using a batch of material that is a mixture of polymorphs or a metastable form, you might observe higher initial solubility, but the compound could convert to a less soluble, more stable form over time, causing it to precipitate from solution.[4] This can lead to significant variability between experiments and batches. The FDA requires exhaustive screening for polymorphs for this reason.[1][12]

In-Depth Protocols & Methodologies

Protocol I: Determining Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of your compound.[7]

Objective: To find the maximum stable concentration of the compound in a specific solvent system.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., PBS pH 7.4, Water, 5% Ethanol in water)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The key is to have undissolved solid visible throughout the experiment.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature. Allow the suspension to equilibrate for at least 48-72 hours. This ensures the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow larger particles to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid. Crucial Step: Discard the first ~200 µL of filtrate to avoid errors from adsorption onto the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC-UV or LC-MS method against a standard curve.

Protocol II: Formulation with a Co-solvent System

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[13][14][15]

Objective: To prepare a clear, stable stock solution for dilution into aqueous media.

Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, ethanol.[3][16]

Procedure (Example using a 10% DMSO, 40% PEG 400, 50% Water system):

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in a minimal volume of DMSO.

  • Add Co-solvent: To this DMSO solution, add the required volume of PEG 400 while stirring or vortexing. Ensure the solution remains clear.

  • Aqueous Addition: Slowly add the final volume of water (or aqueous buffer) to the organic mixture with continuous stirring.

  • Final Check: Visually inspect the final solution for clarity. This stock can now be carefully diluted into the final assay medium. Monitor for any signs of precipitation upon dilution.

Protocol III: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is much more soluble in water.[3][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Objective: To prepare a highly soluble inclusion complex for aqueous applications.

Procedure (Kneading Method):

  • Prepare Solvent: Create a small volume of a co-solvent mixture, such as 1:1 ethanol/water.

  • Make a Paste: In a glass mortar, weigh out the required amount of HP-β-CD. Slowly add a few drops of the ethanol/water solvent and triturate with a pestle to form a uniform, thick paste.[2]

  • Add Compound: Add the accurately weighed this compound to the paste.

  • Knead: Knead the mixture thoroughly for 45-60 minutes.[2] The solvent will slowly evaporate, creating intimate contact between the host and guest molecules and facilitating complex formation. If the mixture becomes too dry, add another drop of the solvent.

  • Drying: Dry the resulting solid mass under vacuum to remove all traces of the solvent.

  • Reconstitution: The resulting powder is the inclusion complex, which can now be directly dissolved in aqueous buffers. Test its solubility and compare it to the uncomplexed compound.

Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Organic Solvent Stock (DMSO) Solubilizes compound in a concentrated organic phase for dilution.Simple, fast, widely applicable for initial screening.[2][3]Risk of precipitation upon dilution; potential for solvent toxicity in assays.[3]
Co-solvents (PEG, Ethanol) Reduces the polarity of the aqueous solvent system.[15][18]Can significantly increase solubility; established method for formulations.[16]May require careful optimization of ratios; can still precipitate upon high dilution.
Surfactants (Tween® 80) Form micelles that encapsulate the hydrophobic compound.[19][20]Effective at low concentrations; can improve wettability.[20]Can interfere with some biological assays; potential for cell toxicity.
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug.[17]Creates a truly solubilized form; can improve stability.[3]Increases molecular weight; may not be suitable for all molecular shapes.
Particle Size Reduction Increases the surface area available for dissolution (e.g., micronization, nanosuspension).[17][21][22]Enhances dissolution rate; good for oral formulations.[23]Does not increase thermodynamic solubility[17]; requires specialized equipment.
Amorphous Solid Dispersions Traps the compound in a high-energy amorphous state within a hydrophilic polymer matrix.[20][21]Can dramatically increase apparent solubility and dissolution.[20]Amorphous form is metastable and can recrystallize over time; complex manufacturing.[20]

References

Technical Support Center: Suzuki Coupling of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Catalyst Deactivation

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The indole nucleus is a cornerstone in medicinal chemistry, but its unique electronic properties, particularly the N-H group, can introduce significant hurdles in palladium-catalyzed reactions.[1][2] Catalyst deactivation is a frequent cause of low yields and failed reactions. This guide provides a structured approach to diagnosing, troubleshooting, and preventing these common issues.

Frequently Asked Questions (FAQs): Diagnosing the Problem

Here we address the most common initial observations that point towards catalyst deactivation.

Q1: My reaction mixture turned black immediately, and the yield was very low. What happened?

A1: The black precipitate you're observing is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[3] This is a classic sign of catalyst deactivation. The active catalyst in a Suzuki coupling is a soluble, low-coordinate Pd(0) species. If these species are not stabilized by the ligand or consumed in the catalytic cycle quickly enough, they will aggregate and precipitate out of the solution, effectively killing your reaction.[4][5] This can be caused by several factors, including the presence of oxygen, insufficient ligand stabilization, or a slow oxidative addition step.[6]

Q2: Why does my reaction fail with an unprotected (N-H) indole, even though the same conditions work for other aryl halides?

A2: This is a well-documented challenge specific to N-H containing heterocycles like indoles.[2] The acidic N-H proton can lead to deprotonation of the indole by the base. The resulting indolide anion can then coordinate strongly to the palladium(II) intermediate in the catalytic cycle. This coordination can inhibit crucial steps like reductive elimination, effectively poisoning the catalyst and preventing turnover.[1] While many protocols recommend N-protection, successful couplings of unprotected indoles are possible with carefully optimized conditions, often requiring specific ligands like SPhos or XPhos and strong bases such as K₃PO₄.[1]

Q3: I'm observing a significant amount of homocoupled boronic acid byproduct. Is this related to catalyst deactivation?

A3: Yes, this is often linked to the catalyst's state. The desired Suzuki reaction is catalyzed by Pd(0). However, if there is a significant concentration of Pd(II) species—either from an incomplete reduction of the precatalyst or due to oxidation by residual air—it can promote the unwanted homocoupling of the boronic acid.[7] A rigorous inert atmosphere and the use of a precatalyst that reliably generates Pd(0) are crucial to minimize this side reaction.[3][8] In some cases, the addition of a mild reducing agent can also suppress this pathway.[7]

Q4: My reaction starts well but stalls before reaching full conversion. What's causing this gradual deactivation?

A4: Gradual catalyst deactivation can stem from several sources. The phosphine ligands themselves can degrade over the course of the reaction, often through oxidation if trace oxygen is present.[6][9] This slowly reduces the concentration of the active L-Pd(0) species. Another possibility is the slow poisoning of the catalyst by impurities in your starting materials or solvent.[3] Finally, for challenging substrates, the inherent stability of the catalyst may simply be insufficient for the required reaction time or temperature, leading to a slow "bleeding" of active palladium into palladium black.[5] Using more robust and electron-rich ligands, such as Buchwald-type phosphines or N-heterocyclic carbenes (NHCs), can often mitigate this issue.[3][10]

Troubleshooting Guide: From Observation to Solution

This section provides a systematic workflow to address specific experimental issues.

Issue 1: Low to No Conversion with Indole Substrates

If your reaction is not proceeding as expected, use the following workflow and table to identify and solve the problem.

G start Low / No Conversion obs1 Reaction turns black (Pd Black Formation) start->obs1 obs2 Unprotected N-H indole fails start->obs2 obs3 Significant Boronic Acid Homocoupling start->obs3 obs4 Protodeboronation of Starting Material start->obs4 cause1 Cause: - O₂ contamination - Poor ligand stability - Inefficient Pd(II) reduction obs1->cause1 Diagnosis cause2 Cause: - Catalyst inhibition by indolide anion obs2->cause2 Diagnosis cause3 Cause: - Presence of oxidants (Air, Pd(II)) - Incomplete precatalyst reduction obs3->cause3 Diagnosis cause4 Cause: - Boronic acid instability - Harsh basic conditions - Excess water obs4->cause4 Diagnosis sol1 Solution: 1. Rigorously degas solvents/reagents 2. Use robust ligands (e.g., Buchwald-type) 3. Ensure fresh, high-quality precatalyst cause1->sol1 Action sol2 Solution: 1. Use optimized conditions for N-H indoles (e.g., XPhos/SPhos, K₃PO₄) 2. Protect indole nitrogen (Boc, Tos) cause2->sol2 Action sol3 Solution: 1. Ensure strict inert atmosphere (N₂/Ar) 2. Add mild reducing agent (e.g., KCOOH) 3. Use reliable Pd(0) source cause3->sol3 Action sol4 Solution: 1. Use milder base (e.g., K₃PO₄, KF) 2. Switch to more stable boronic ester (pinacol) 3. Screen solvent systems cause4->sol4 Action

Caption: Troubleshooting workflow for low or no conversion.

Troubleshooting Summary Table
ObservationPotential CauseSuggested Solution(s)
Only starting materials remain; reaction mixture is clear. Catalyst Inhibition or Failure to Initiate. 1. Check Reagent Purity: Use high-purity, degassed solvents and fresh reagents.[3] 2. Optimize Ligand: For electron-rich indoles or challenging aryl chlorides, use more electron-rich and bulky ligands (e.g., Buchwald-type phosphines, NHCs).[3][10] 3. Verify Base: Ensure the base is appropriate for the system. K₂CO₃ is common, but K₃PO₄ is often superior for N-H heterocycles.[1][11]
Significant homocoupling of boronic acid is observed. Presence of Oxidants (e.g., residual Pd(II) or air). 1. Ensure Complete Reduction: Use a pre-catalyst that readily forms the active Pd(0) species.[12] 2. Add Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can suppress homocoupling.[7][8] 3. Degas Thoroughly: Rigorously degas all solvents and reagents before use.
Deboronated indole starting material is present. Protodeboronation. The boronic acid is unstable under the reaction conditions.1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using K₃PO₄ or KF instead of hydroxides.[3] 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids.[3] 3. Control Water Content: While some water is often beneficial, excess water can accelerate deboronation.[13]
Reaction starts but does not go to completion. Gradual Catalyst Deactivation. 1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Use a More Stable Catalyst: Consider a more robust pre-catalyst or a ligand that provides better stabilization to the palladium center.[9][14] 3. Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

Understanding Deactivation Pathways

A robust troubleshooting strategy is built on understanding the mechanisms of failure. The Suzuki catalytic cycle is a finely tuned process, and several off-cycle pathways can lead to inactive species, especially with challenging substrates like indoles.

G cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition [L₂Pd(II)(Ar)(X)] Pd0->OA + R-X Agg Pd(0) Agglomeration (Palladium Black) Pd0->Agg Slow OA or Ligand Loss Ox Ligand Oxidation (e.g., O=PR₃) Pd0->Ox + O₂ TM Transmetalation [L₂Pd(II)(Ar)(Ar')] OA->TM + R'-B(OR)₂ Inhib N-H Indole Inhibition [LₙPd(II)-Indolide] OA->Inhib Coordination by Deprotonated Indole RE Reductive Elimination TM->RE RE->Pd0 + R-R'

Caption: Key catalyst deactivation pathways branching from the main Suzuki cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indole (Unprotected)

This protocol is a robust starting point for the coupling of unprotected bromoindoles with arylboronic acids, adapted from established methods.[1][15]

Materials:

  • 5-Bromo-1H-indole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • XPhos Pd G2 Precatalyst (2 mol%)

  • Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indole, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Add degassed dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the bromoindole.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the 5-bromoindole starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-arylindole product.

Data Presentation: Condition Screening for Indole Coupling

The choice of ligand, base, and solvent is critical for success. The following table illustrates the impact of these variables on a model reaction.

Reaction: 6-chloroindole + Phenylboronic acid

Catalyst (mol%)Ligand (mol%)Base (2 eq.)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O100High[1]
Pd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O100High[1]
P1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O6097[1]
Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O80Moderate[11]
Pd(PPh₃)₄ (5)-Cs₂CO₃EthanolMicrowaveModerate[15]

Note: Yields are qualitative (Low, Moderate, High) as direct comparison between different literature sources can be misleading. P1 is a specific Buchwald precatalyst. This table demonstrates that for challenging substrates like chloroindoles, modern Buchwald-type ligands (SPhos, XPhos) and their corresponding precatalysts often provide superior results under milder conditions.[1]

References

Technical Support Center: Regioselectivity Control in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity in the synthesis of substituted indoles. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in indole synthesis?

A1: Regioselectivity in indole synthesis is primarily governed by a combination of electronic and steric factors, which are unique to each named reaction. Key controlling elements include:

  • Electronic Effects: The electron density at different positions of the starting materials dictates the site of electrophilic attack or metallation. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aniline or phenylhydrazine precursors can significantly influence the reaction pathway.[1][2]

  • Steric Hindrance: The size of substituents on the starting materials can block certain reaction sites, favoring the formation of the less sterically hindered product. This is a critical factor in reactions like the Fischer and Larock indole syntheses.[3][4]

  • Reaction Mechanism: Each indole synthesis (e.g., Fischer, Larock, Bischler-Möhlau) proceeds through a distinct mechanism. Understanding the key regioselectivity-determining step—be it a[3][3]-sigmatropic rearrangement, migratory insertion, or electrophilic aromatic substitution—is crucial for controlling the outcome.[1][5][6]

  • Catalyst and Ligand Control: In modern transition-metal-catalyzed methods, the choice of metal, ligand, and additives can override the inherent reactivity of the substrates to enforce a specific regiochemical outcome.[7][8]

  • Reaction Conditions: Parameters such as the type of acid or base catalyst, solvent polarity, and temperature can dramatically shift the regiochemical balance by altering the stability of intermediates or transition states.[9][10][11]

Q2: How do I begin troubleshooting an indole synthesis that is producing the wrong regioisomer or a mixture of isomers?

A2: A systematic approach is essential. Start by confirming the identity of your products and starting materials. Once confirmed, use the following workflow to diagnose and solve the issue.

G start Problem: Poor Regioselectivity (Mixture of Isomers or Wrong Isomer) check_purity Step 1: Verify Purity Are starting materials pure? start->check_purity confirm_conditions Step 2: Confirm Conditions Are temperature, solvent, and catalyst correct? check_purity->confirm_conditions If Yes analyze_mechanism Step 3: Analyze Mechanism What is the selectivity-determining step? confirm_conditions->analyze_mechanism If Yes modify_sterics Modify Sterics Change substituent size on ketone or alkyne. analyze_mechanism->modify_sterics Based on Analysis modify_electronics Modify Electronics Alter EDG/EWG on aniline/hydrazine. analyze_mechanism->modify_electronics Based on Analysis modify_catalyst Modify Catalyst System Screen acids, ligands, or additives. analyze_mechanism->modify_catalyst Based on Analysis modify_solvent_temp Modify Solvent/Temp Screen solvents and vary temperature. analyze_mechanism->modify_solvent_temp Based on Analysis G cluster_start Unsymmetrical Ketone + Phenylhydrazine cluster_path_A Kinetic Pathway cluster_path_B Thermodynamic Pathway start_node Hydrazone Intermediate enamine_A Less Substituted Enamine start_node->enamine_A Favored by: - Lewis Acids (ZnCl₂) - Eaton's Reagent enamine_B More Substituted Enamine start_node->enamine_B Often favored by: - Protic Acids (HCl) - Higher Temps rearrangement_A [3,3]-Sigmatropic Rearrangement enamine_A->rearrangement_A product_A Product A (e.g., 2,3,5-trimethylindole) rearrangement_A->product_A rearrangement_B [3,3]-Sigmatropic Rearrangement enamine_B->rearrangement_B product_B Product B (e.g., 2-ethyl-5-methylindole) rearrangement_B->product_B

References

Technical Support Center: Scalable Synthesis of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory and cytotoxic agents.[1] Methyl 4-(1H-indol-2-yl)benzoate is a key intermediate for many of these molecules. Its efficient and scalable synthesis is therefore a critical objective for researchers in drug development.

This technical support guide provides a comprehensive resource for scientists and professionals engaged in the synthesis of this compound. It offers detailed protocols, troubleshooting advice for common experimental hurdles, and guidance on scaling the synthesis from the laboratory bench to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound and other 2-arylindoles?

There are several established methods for synthesizing the 2-arylindole core. The most prominent are:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are modern, versatile methods that typically involve the reaction of a substituted aniline with an alkyne. A popular and efficient variant is a one-pot Sonogashira cross-coupling followed by an intramolecular cyclization.[1] Other palladium-catalyzed methods include direct C-H arylation of an indole precursor.[2][3]

  • Fischer Indole Synthesis: This is a classic, widely used reaction that involves treating a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][5] For the target molecule, this would involve reacting phenylhydrazine with methyl 4-(2-oxopropyl)benzoate or a similar ketone precursor.

Q2: Which synthetic route is most recommended for a scalable process and why?

For scalability, palladium-catalyzed routes are generally preferred over the traditional Fischer indole synthesis. The reasoning is based on several key factors:

  • Milder Reaction Conditions: Palladium-catalyzed reactions often proceed under neutral or mildly basic conditions at moderate temperatures. In contrast, the Fischer synthesis requires strong acids (Brønsted or Lewis acids) and often elevated temperatures, which can lead to substrate degradation and the formation of tar-like byproducts, complicating purification at scale.[6][7]

  • Functional Group Tolerance: Palladium catalysts exhibit excellent tolerance for a wide range of functional groups, reducing the need for protecting group strategies that add steps and decrease overall efficiency.

  • Process Control: The exothermic events in a Fischer synthesis can be difficult to control in large reactors, potentially leading to thermal runaways.[6][8] Palladium-catalyzed reactions are often more predictable and manageable on a larger scale.

Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For this process, key concerns include:

  • Thermal Management: Exothermic reactions, a particular concern with the Fischer indole synthesis, require robust reactor cooling systems to prevent dangerous temperature and pressure increases.[6][8]

  • Handling of Reagents: Palladium catalysts, while used in small quantities, can be pyrophoric. Phenylhydrazine (used in the Fischer synthesis) is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Solvent Safety: Using large volumes of flammable organic solvents like DMF or toluene requires adherence to strict safety protocols for storage, transfer, and use in a plant environment, including proper grounding to prevent static discharge.

Recommended Scalable Protocol: One-Pot Sonogashira Coupling and Cyclization

This protocol is based on a highly efficient palladium-catalyzed heteroannulation of an o-haloaniline with a terminal alkyne.[1] It provides a direct route to the 2-substituted indole in a single operational step.

Reaction Scheme

(Self-generated image, for illustration only) 2-Iodoaniline reacts with Methyl 4-ethynylbenzoate in the presence of a palladium catalyst to yield this compound.

Experimental Protocol

Materials:

  • 2-Iodoaniline

  • Methyl 4-ethynylbenzoate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet/outlet.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reagent Charging: To the reactor, add anhydrous DMF (5 mL per 0.75 mmol of 2-iodoaniline). Begin stirring and add 2-Iodoaniline (1.0 eq), Methyl 4-ethynylbenzoate (2.0 eq), Triethylamine (2.5 eq), Copper(I) iodide (0.07 eq), and finally Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).[1]

  • Reaction: Maintain the internal temperature at room temperature (approx. 25°C) and stir the mixture for 24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 2-iodoaniline is consumed.

  • Work-up: Upon completion, cool the reaction mixture. Dilute the mixture with a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate catalyst residues.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or, preferably for scale, by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, following a question-and-answer format.

Issue 1: Very Low or No Product Yield

Q: My reaction has stalled. TLC analysis shows only starting materials, and I suspect a catalyst issue. What should I do?

A: This is a common problem often related to catalyst activity. Here's a systematic approach to diagnose the cause:

  • Catalyst Quality: Palladium catalysts, especially Pd(0) species generated in situ, are sensitive to oxygen. Ensure your catalyst is fresh and has been stored properly under an inert atmosphere. The Pd(II) precatalyst used here is more stable but can still be compromised.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) active species. Ensure your reactor is free of leaks and that you maintain a positive pressure of nitrogen or argon throughout the process.

  • Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons.[9] Ensure you are using high-purity 2-iodoaniline and anhydrous DMF. Water content in the solvent can be particularly detrimental.

Issue 2: Formation of Significant Side Products

Q: My crude NMR shows the desired product, but also a significant amount of a symmetrical byproduct. What is it and how can I prevent it?

A: The most likely culprit is the homocoupling of Methyl 4-ethynylbenzoate , a classic side reaction in Sonogashira couplings known as Glaser coupling. This is catalyzed by the copper(I) co-catalyst in the presence of oxygen.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: The most effective solution is to rigorously exclude oxygen from your reaction. Improve the purging of your reactor and solvents.

  • Slow Addition of Alkyne: On a larger scale, adding the alkyne solution slowly via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

  • Copper-Free Conditions: While CuI is a standard co-catalyst, some modern Sonogashira protocols operate under copper-free conditions, which completely eliminates this side reaction. This may require screening alternative ligands and palladium sources.

Issue 3: Incomplete Cyclization Step

Q: I have successfully formed the 2-alkynylaniline intermediate, but it is not converting to the final indole product. How can I drive the cyclization?

A: The intramolecular cyclization (heteroannulation) is the final step and can sometimes be the rate-limiting one.

Troubleshooting Steps:

  • Increase Temperature: While the coupling may proceed at room temperature, the cyclization often requires thermal energy. Gently heating the reaction mixture to 40-60°C after the initial coupling is complete can often promote ring closure.

  • Base Strength: Triethylamine is typically sufficient, but if cyclization is slow, a stronger base might be required. However, this must be approached with caution as it can promote other side reactions.

  • Extended Reaction Time: Simply allowing the reaction to stir for longer (e.g., 36-48 hours) may be sufficient to achieve full conversion. Continue to monitor by TLC or HPLC.

Issue 4: Difficulties in Product Purification

Q: The crude product is a dark, viscous oil that streaks badly on my silica column, making purification impossible. What are my options?

A: This points to the formation of polymeric or tarry byproducts, a known issue in some indole syntheses, especially if reaction temperatures get too high.[8]

Purification Workflow:

  • Initial Work-up is Key: Before attempting chromatography, ensure your work-up is thorough. The ammonium chloride wash is critical for removing a large portion of the metal catalysts.[1] An additional wash with a dilute acid (e.g., 1M HCl) can help remove residual triethylamine.

  • Trituration/Recrystallization: If the product is expected to be a solid, avoid chromatography initially. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to precipitate the product. If successful, this can be followed by recrystallization to achieve high purity, which is a much more scalable method than chromatography.[10]

  • Chromatography Optimization: If chromatography is unavoidable, try deactivating the silica gel by pre-treating the column with a solvent mixture containing 1% triethylamine. This can prevent the product from streaking. Alternatively, consider using a different stationary phase, such as alumina.[11]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Action
Low/No Yield Inactive Catalyst / Oxygen ContaminationUse fresh catalyst; ensure a robust inert atmosphere.
Impure Reagents or SolventsUse high-purity starting materials and anhydrous solvents.[9]
Side Products Alkyne Homocoupling (Glaser Coupling)Rigorously exclude oxygen; consider slow alkyne addition or a copper-free protocol.
Incomplete Cyclization Insufficient Energy for Ring ClosureGently heat the reaction (40-60°C); extend reaction time.[1]
Purification Issues Tarry Byproducts / Catalyst ResiduesPerform a thorough aqueous work-up; prioritize recrystallization over chromatography for scale.[10]

Visualizations and Diagrams

Palladium-Catalyzed Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Setup Reactor (Jacketed, Stirrer, N2 Inlet) purge Purge with N2 (>30 min) prep->purge charge Charge Reagents: - DMF - 2-Iodoaniline - Alkyne - TEA, CuI, Pd Catalyst purge->charge react Stir at Room Temp (24h) charge->react monitor Monitor by TLC/HPLC react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate extract->purify final Purify by Recrystallization or Chromatography purify->final

Caption: Experimental workflow for the one-pot synthesis.

Troubleshooting Low Yield

G start Low or No Yield Observed check_catalyst Is the catalyst fresh and stored under inert gas? start->check_catalyst check_atmosphere Is the N2/Ar atmosphere secure and leak-free? check_catalyst->check_atmosphere Yes replace_catalyst Action: Use fresh catalyst and/or supporting ligand. check_catalyst->replace_catalyst No check_reagents Are reagents and solvents high-purity and anhydrous? check_atmosphere->check_reagents Yes improve_inert Action: Check for leaks, improve N2 purge. check_atmosphere->improve_inert No purify_reagents Action: Purify starting materials, use dry solvent. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes replace_catalyst->success improve_inert->success purify_reagents->success

Caption: Decision guide for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Low Conversion in Indole Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole arylation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with these powerful C-N and C-C bond-forming methodologies. Here, we address common issues leading to low conversion and provide actionable, evidence-based solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a deeper understanding of your reaction system.

Troubleshooting Guide: A Systematic Approach to Low Conversion

Low product yield is a frequent challenge in indole arylation. The following guide provides a structured approach to diagnose and resolve the underlying issues.

dot

Caption: Troubleshooting workflow for low conversion in indole arylation.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield of the desired N-arylated indole and a significant amount of C-arylated byproducts. How can I improve N-selectivity?

A1: The regioselectivity of indole arylation (N- vs. C-arylation) is a common challenge dictated by a delicate interplay of ligands, bases, and the indole's substitution pattern.[1][2]

  • Ligand Choice is Critical: For N-arylation, especially with indoles unsubstituted at the C3 position, the choice of ligand is paramount to prevent competing C-arylation.[2] Bulky, electron-rich phosphine ligands are often employed. For instance, studies have shown that specific biarylphosphine ligands can be highly effective for N-arylation, while others may favor C-arylation.[3][4] If you are observing a mixture of products, screening a panel of ligands is a logical first step.

  • Base Selection: The base plays a crucial role. For N-arylation, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often effective.[2][4] However, for substrates with base-labile functional groups, potassium phosphate (K₃PO₄) can be a useful alternative.[2]

  • Substrate Effects: Indoles with substituents at the C2 or C7 positions can be particularly challenging, sometimes leading to a mixture of N- and C3-arylated products. In these cases, a more tailored ligand may be necessary to achieve high selectivity.[2]

Q2: I am observing a significant amount of biphenyl byproduct from the homocoupling of my aryl halide. What causes this and how can I minimize it?

A2: Biphenyl formation is a common competitive pathway in palladium-catalyzed cross-coupling reactions, consuming the aryl halide and reducing the yield of the desired product.[5] This side reaction becomes particularly problematic when the rate of the desired cross-coupling is slow.

  • Catalyst Loading: Counterintuitively, reducing the palladium catalyst loading can often suppress biphenyl formation and improve the yield of the desired arylated indole.[5] Higher catalyst concentrations can increase the rate of the undesired homocoupling relative to the cross-coupling. A kinetic model suggests that at lower catalyst concentrations, catalyst decomposition processes, including those leading to biphenyls, are suppressed.[5]

  • Reaction Rate: Any factor that slows down the primary catalytic cycle can make biphenyl formation more competitive. This includes sterically hindered substrates, insufficiently active catalysts, or suboptimal temperatures. Therefore, optimizing other reaction parameters to accelerate the desired C-N or C-C bond formation is also key.

ParameterRecommendation for Minimizing Biphenyl FormationRationale
Catalyst Loading Decrease loading (e.g., screen 0.1-1.0 mol %)Reduces the rate of catalyst-driven homocoupling.[5]
Ligand Use a highly active, bulky phosphine ligandPromotes faster reductive elimination of the product over side reactions.[6]
Temperature Optimize for the specific substrate combinationEnsures the rate of cross-coupling is sufficiently high.
Q3: My reaction with an N-H indole is not working, but the same conditions work for an N-methyl indole. Why is this and what should I change?

A3: The presence of the N-H proton in an indole introduces different mechanistic possibilities and requires specific reaction conditions compared to N-substituted indoles.

  • Role of the Base: For N-H indoles, the base can play a dual role: it facilitates the deprotonation of the indole nitrogen, and the nature of the resulting metal-indolide species can influence reactivity and regioselectivity. For instance, magnesium bases like MgO have been found to be effective for C-2 arylation of free (N-H) indoles, a mechanism that involves the formation of a magnesium indolide salt.[5][7] These conditions are often unsuitable for N-alkyl indoles because the crucial N-MgX salt cannot be formed.[5]

  • Recommended Conditions for N-H Indoles:

    • For C-Arylation: Consider using a magnesium base (e.g., MgO) in a solvent system like dioxane/DMF.[7]

    • For N-Arylation: A common system involves a palladium precursor, a suitable phosphine ligand, and a base like NaOt-Bu or K₃PO₄ in a solvent such as toluene or dioxane.[2][8]

Q4: How does the choice of solvent affect my indole arylation reaction?

A4: The solvent is a critical parameter that can influence catalyst stability, solubility of reagents, reaction rate, and even regioselectivity.[9][10][11]

  • Polar Aprotic Solvents: Solvents like DMF, DMAc, dioxane, and toluene are commonly used for palladium-catalyzed arylation reactions.[10][12] The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[13]

  • Regioselectivity Control: In some systems, the solvent can dramatically switch the regiochemical outcome. For example, solvent-controlled regioselective arylation of indoles at either the C2 or C3 position has been reported, where the coordinating ability of the solvent (e.g., THF) can influence the reaction pathway.[14]

  • Practical Considerations: The solvent must be anhydrous and deoxygenated. Dissolved oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, while water can interfere with the base and other reagents.[15]

Experimental Protocol: Solvent Screening for an N-Arylation Reaction

  • Setup: In an array of oven-dried reaction vials under an inert atmosphere (e.g., in a glovebox), add the palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., a bulky biarylphosphine), and base (e.g., K₃PO₄).

  • Reagents: To each vial, add the indole substrate and the aryl halide.

  • Solvents: Add an equal volume of different anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, THF) to each respective vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate.

  • Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine conversion and product distribution.

Q5: My reaction is sluggish or stalls completely. What are the likely causes of catalyst deactivation?

A5: Catalyst deactivation is a common reason for incomplete reactions. It can manifest as a reaction that starts but fails to reach full conversion, or a complete lack of reactivity.

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Sulfur-containing compounds and even certain nitrogen heterocycles can coordinate strongly to the palladium center and inhibit catalysis.[15] Ensure high purity of all reagents, recrystallizing the indole if necessary.[15]

  • Oxidative Deactivation: The active catalyst in most cross-coupling reactions is a Pd(0) species. Exposure to oxygen can oxidize Pd(0) to Pd(II), rendering it inactive for the initial oxidative addition step.[15] It is crucial to use properly degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

  • Formation of Off-Cycle Species: In some cases, the catalyst can be sequestered in inactive complexes. For example, with N-arylation of indoles using aryl iodides, the formation of bis-indolyl Pd(II) complexes can be an issue, which can be mitigated by the choice of ligand.[2] The formation of palladium black (insoluble palladium metal) is a visual indicator of catalyst decomposition.

References

Validation & Comparative

A Senior Application Scientist's Guide to Indole Synthesis: A Comparative Analysis of Classic and Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the fields of medicinal chemistry, drug discovery, and natural products chemistry. Its prevalence in a vast array of biologically active compounds—from the essential amino acid tryptophan to potent anticancer agents and neurotransmitters—underscores the critical importance of efficient and versatile synthetic routes to its construction. For researchers, scientists, and drug development professionals, selecting the appropriate synthetic strategy is a pivotal decision that impacts yield, scalability, substrate scope, and ultimately, the pace of discovery.

This guide provides an in-depth comparative analysis of the most prominent methods for indole synthesis. We will move beyond a mere recitation of named reactions to dissect the underlying mechanisms, strategic advantages, and practical limitations of both time-honored classical methods and cutting-edge transition-metal-catalyzed approaches. By grounding our discussion in mechanistic causality and supporting it with experimental data, this document aims to equip the modern chemist with the insights needed to navigate the rich landscape of indole synthesis.

I. The Pillars of Indole Synthesis: The Classical Routes

For over a century, a handful of robust, name-reaction syntheses have formed the bedrock of indole chemistry. While often requiring harsh conditions, their reliability and broad applicability have cemented their place in the synthetic chemist's toolbox.

A. The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an enolizable ketone or aldehyde.[1][2]

Mechanism and Rationale: The power of the Fischer synthesis lies in its elegant and predictable cascade of reactions. The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for protonating the hydrazone, which facilitates tautomerization to the key ene-hydrazine intermediate. This intermediate is primed for the reaction's signature step: an irreversible[3][3]-sigmatropic rearrangement.[4][5] This step is thermally or acid-promoted and is the primary bond-forming event that establishes the indole's core structure. Subsequent cyclization and elimination of ammonia under acidic conditions lead to the formation of the energetically favorable aromatic indole ring.[5]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B H+ C Ene-hydrazine B->C H+ D Di-imine Intermediate C->D Heat/H+ E Aminal D->E H+ F Indole E->F -NH3

Caption: Key stages of the Fischer Indole Synthesis.

  • Advantages:

    • High reliability and broad substrate scope.

    • Readily available and inexpensive starting materials.

    • Can be performed as a one-pot reaction without isolating the hydrazone intermediate.[6]

  • Disadvantages:

    • Requires harsh acidic conditions and high temperatures, limiting functional group tolerance.

    • The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[2]

    • Unsymmetrical ketones can lead to mixtures of regioisomeric products.[6]

B. The Bischler-Möhlau Indole Synthesis

Another classic method, the Bischler-Möhlau synthesis, constructs the indole ring from an α-halo- or α-hydroxyketone and an excess of an arylamine.[7][8] Historically, this reaction was plagued by harsh conditions and low yields, which limited its widespread use.[7]

Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylaminoketone intermediate.[8] A second molecule of the arylamine then acts as a base and condensing partner, leading to a complex series of intermediates. The key cyclization step is an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form the aromatic indole.[8] The requirement for high temperatures is driven by the need to overcome the activation energy for this cyclization and subsequent aromatization steps.

Bischler_Mohlau_Synthesis cluster_0 Step 1: α-Arylaminoketone Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Aromatization A α-Haloketone + Aniline B α-Arylaminoketone A->B -HX C Intermediate Adduct B->C + Aniline, Heat D Indole C->D -H2O, -Aniline

Caption: General pathway for the Bischler-Möhlau Synthesis.

  • Advantages:

    • Utilizes simple, readily available starting materials.

    • Modern variations using microwave irradiation offer significantly milder conditions, faster reaction times, and improved yields.[9][10]

  • Disadvantages:

    • Traditionally requires very high temperatures and often produces significant amounts of tarry byproducts.[7]

    • The mechanism can be complex, and the reaction can produce unpredictable regioisomers.[7]

    • Historically low yields have made it less attractive than the Fischer synthesis.[7]

C. The Reissert Indole Synthesis

The Reissert synthesis offers a pathway to indoles starting from o-nitrotoluenes and diethyl oxalate.[3][11] This multi-step process is particularly useful for preparing indole-2-carboxylic acids, which are valuable synthetic intermediates.[11]

Mechanism and Rationale: The reaction is initiated by a base-catalyzed condensation between the acidic methyl group of o-nitrotoluene (activated by the electron-withdrawing nitro group) and diethyl oxalate to form an o-nitrophenylpyruvate ester.[3][11] The crucial step is the reductive cyclization of this intermediate. A reducing agent, classically zinc in acetic acid, reduces the nitro group to an amine.[11] This newly formed amine immediately undergoes an intramolecular condensation with the adjacent ketone, cyclizing to form the indole ring after dehydration. The resulting indole-2-carboxylate can then be decarboxylated if the parent indole is desired.[11]

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Decarboxylation (Optional) A o-Nitrotoluene + Diethyl Oxalate B o-Nitrophenylpyruvate A->B Base (e.g., EtO-) C Indole-2-carboxylic acid B->C Reduction (e.g., Zn/AcOH) D Indole C->D Heat, -CO2

Caption: The multi-step sequence of the Reissert Synthesis.

  • Advantages:

    • Provides a reliable route to indole-2-carboxylic acids.[11]

    • Starts from readily available nitroaromatics.

  • Disadvantages:

    • Multi-step procedure can be lengthy.

    • The reduction step can sometimes be low-yielding or require harsh reagents.[12]

    • The final decarboxylation step requires high temperatures.[12]

II. The Modern Era: Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern methods often proceed under significantly milder conditions, exhibit greater functional group tolerance, and provide access to indole structures that are difficult to obtain via classical routes.

A. The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from o-haloanilines (typically iodo- or bromo-) and internal alkynes.[13][14]

Mechanism and Rationale: The catalytic cycle is a showcase of fundamental organometallic transformations. It begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes a regioselective migratory insertion into the aryl-palladium bond.[14] The regioselectivity is a key feature, generally controlled by sterics, with the bulkier alkyne substituent directing itself to the C2 position of the forming indole.[13] An intramolecular aminopalladation followed by reductive elimination regenerates the Pd(0) catalyst and releases the aromatic indole product. The choice of ligands and additives (like chloride salts) is critical for optimizing catalyst turnover and reaction efficiency.[14]

Larock_Indole_Synthesis Pd0 Pd(0)L_n PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (o-Haloaniline) PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne Alkyne Coordination Vinyl_Pd Vinyl-Pd(II) Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Palladacycle Six-membered Palladacycle Vinyl_Pd->Palladacycle Aminopalladation Indole 2,3-Disubstituted Indole Palladacycle->Indole Reductive Elimination Indole->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Larock Indole Synthesis.

  • Advantages:

    • Excellent regioselectivity for 2,3-disubstituted indoles.[13]

    • Broad substrate scope and high functional group tolerance.

    • Generally proceeds under milder conditions than classical methods.[13]

  • Disadvantages:

    • Requires pre-functionalized (halogenated) anilines.

    • Cost of the palladium catalyst and ligands can be a factor for large-scale synthesis.

    • Symmetrical or terminal alkynes can lead to mixtures or undesired products.

B. Palladium-Catalyzed C-H Activation/Functionalization

Pushing the boundaries of synthetic efficiency, C-H activation strategies aim to form C-C or C-N bonds directly from unactivated C-H bonds, bypassing the need for pre-functionalized starting materials.[15] In the context of indole synthesis, this often involves the palladium-catalyzed coupling of anilines with alkenes or alkynes, where the cyclization is achieved through direct functionalization of an aromatic C-H bond.

Mechanism and Rationale: The mechanisms are diverse but generally involve a directing group on the aniline nitrogen that coordinates to the palladium catalyst, positioning it in close proximity to the ortho C-H bond. This facilitates a concerted metalation-deprotonation (CMD) or related C-H cleavage event to form a palladacycle intermediate.[15] This intermediate then reacts with a coupling partner (e.g., an alkyne or alkene) through migratory insertion. A final reductive elimination or β-hydride elimination/aromatization sequence furnishes the indole and regenerates the active catalyst. The choice of directing group and oxidant is critical to the success of these transformations.

CH_Activation_Indole_Synthesis Pd_cat Pd(II) Catalyst Complex Directed Complex Pd_cat->Complex Coordination (Directed Aniline) Palladacycle Palladacycle Intermediate Complex->Palladacycle C-H Activation Coupled_Int Coupled Intermediate Palladacycle->Coupled_Int + Coupling Partner (e.g., Alkyne) Indole Substituted Indole Coupled_Int->Indole Reductive Elimination/ Aromatization Indole->Pd_cat Catalyst Regeneration

Caption: General catalytic cycle for a C-H activation-based indole synthesis.

  • Advantages:

    • High atom economy; avoids pre-functionalization of the aniline.[15]

    • Offers novel disconnection approaches for complex indole targets.

    • Can provide access to unique substitution patterns.

  • Disadvantages:

    • Often requires a directing group that may need to be installed and later removed.

    • Substrate scope can be narrower compared to methods like the Larock synthesis.

    • Development of a robust, general C-H activation method remains an active area of research.

III. Head-to-Head Comparison: A Quantitative Analysis

To provide a clear, objective comparison, the following tables summarize typical performance metrics for the synthesis of representative indoles using the discussed methods. These data are compiled from literature sources and are intended to serve as a general guide, as specific yields and conditions are highly substrate-dependent.[16]

Table 1: Synthesis of 2-Phenylindole

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Citation
Fischer Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[16]
Bischler-Möhlau α-Bromoacetophenone, AnilineNoneRefluxHighN/SLow[16]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNone (solid-state)MW (540W)N/A0.0271[16]

Table 2: Synthesis of Substituted Indoles

MethodProduct TypeTypical ConditionsTypical YieldsKey Strengths
Fischer 2,3-substitutedStrong Acid (PPA, ZnCl₂), 80-200 °C60-90%Versatility, low-cost reagents
Reissert Indole-2-carboxylates1. Base (EtOK) 2. Reduction (Zn/AcOH)50-80%Access to C2-carboxy indoles
Larock 2,3-disubstitutedPd(OAc)₂, Base (K₂CO₃), DMF, 100 °C70-95%High regioselectivity, mild conditions
Pd C-H Activation VariedPd(TFA)₂, Ligand, Oxidant, 100-140 °C50-90%High atom economy, novel disconnections

IV. Experimental Protocols

The following protocols are representative examples for the synthesis of common indole structures, providing a practical basis for comparison.

Protocol 1: Fischer Synthesis of 2-Phenylindole[16]
  • Step 1: Formation of Acetophenone Phenylhydrazone.

    • A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.

    • The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

    • The mixture is cooled in an ice bath, and the product is collected by filtration and washed with 25 mL of cold ethanol. The yield of the hydrazone is 87-91%.

  • Step 2: Cyclization to 2-Phenylindole.

    • An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.

    • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes.

    • The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes while it cools.

    • The zinc chloride is dissolved by digesting the solid mass overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid.

    • The crude 2-phenylindole is collected by filtration, boiled with 600 mL of 95% ethanol, decolorized with activated carbon, and filtered hot.

    • Upon cooling, the purified 2-phenylindole crystallizes and is collected by filtration. The total yield is 72-80%.

Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[16]
  • Step 1: Synthesis of N-Phenacylanilines (can be bypassed in one-pot variation).

    • Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization.

    • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds.

    • Alternatively, a one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.

    • The crude product is then purified by standard methods (e.g., chromatography).

Protocol 3: Reissert Synthesis of Indole-2-Carboxylic Acid[16]
  • Step 1: Condensation.

    • o-Nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in ethanol, to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization.

    • The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in glacial acetic acid.

    • This step reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent carbonyl group. Subsequent dehydration yields the indole ring.

  • Step 3: Work-up and Isolation.

    • The reaction mixture is worked up to isolate the indole-2-carboxylic acid product, which can be purified by crystallization.

Protocol 4: Larock Synthesis of a 2,3-Disubstituted Indole[13]
  • Reaction Setup:

    • To a reaction vessel are added 2-iodoaniline (1.0 equiv), the disubstituted alkyne (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), potassium carbonate (K₂CO₃, 2.0 equiv), and lithium chloride (LiCl, 1.0 equiv).

    • The vessel is purged with an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

  • Reaction Execution:

    • The reaction mixture is heated to 100°C and stirred for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel to afford the pure 2,3-disubstituted indole.

V. Conclusion: Choosing the Right Tool for the Job

The synthesis of indoles is a mature field of chemistry, yet it continues to evolve. The choice between a classical and a modern synthetic method is not merely a matter of old versus new, but a strategic decision based on the specific goals of the synthesis.

  • Classical methods , particularly the Fischer indole synthesis , remain indispensable for their robustness, scalability, and the use of inexpensive starting materials. They are often the go-to choice for simple, robust indole scaffolds on a large scale.

  • Modern palladium-catalyzed methods like the Larock synthesis and C-H activation strategies offer unparalleled advantages in terms of mild reaction conditions, functional group tolerance, and regiochemical control. These methods are ideal for the late-stage construction of complex, highly functionalized indoles required in drug discovery programs, where protecting sensitive functional groups is paramount.

As a senior application scientist, my recommendation is to view these methods as a complementary arsenal. For foundational indole structures, the efficiency and cost-effectiveness of the Fischer synthesis are hard to beat. For complex, poly-functionalized targets where reaction conditions are critical, the precision and mildness of palladium catalysis are the superior choice. The ongoing development of greener methodologies, such as the use of microwave assistance for classical reactions, further blurs the lines, offering chemists ever more efficient and sustainable options. A thorough understanding of the mechanistic underpinnings and practical limitations of each method is the key to unlocking the full synthetic potential of the invaluable indole scaffold.

References

A Comparative Guide to the Validation of Methyl 4-(1H-indol-2-yl)benzoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Methyl 4-(1H-indol-2-yl)benzoate, a key intermediate in pharmaceutical synthesis. We objectively compare two distinct RP-HPLC methods, elucidating the critical role of stationary phase chemistry in achieving optimal separation from potential process-related impurities and degradation products. The narrative is grounded in established regulatory principles, with detailed, self-validating experimental protocols designed in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound method for the quality control of this important indole derivative.

Introduction: The Analytical Imperative for this compound

This compound is a significant heterocyclic building block in medicinal chemistry. The indole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1] The purity of this intermediate is paramount, as even trace impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Common synthetic routes to 2-arylindoles, such as the Fischer, Bischler, or palladium-catalyzed coupling reactions, can introduce a variety of impurities.[2][3] These may include starting materials, reagents, isomers, or by-products from side reactions like dehalogenation or incomplete cyclization.[4][5] Furthermore, the indole ring itself can be susceptible to oxidation.[6] Therefore, a well-validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the resolution, sensitivity, and quantitative accuracy required for stringent purity analysis.[7]

This guide will compare two RP-HPLC methods and provide a detailed protocol for the validation of the superior method, ensuring its fitness for purpose in a regulated environment.

Comparative HPLC Methodologies: The Impact of Stationary Phase Selection

The choice of stationary phase is a critical determinant of selectivity in RP-HPLC. While the octadecylsilane (C18) phase is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique interactions, leading to improved resolution of closely related compounds.[8] Here, we compare a traditional C18 column with a Phenyl-Hexyl column, which provides aromatic selectivity through π-π interactions.[9]

Chromatographic Systems Investigated
  • Method A: Utilizes a conventional C18 stationary phase, which separates analytes primarily based on hydrophobicity.

  • Method B: Employs a Phenyl-Hexyl stationary phase, which introduces π-π stacking interactions as a secondary separation mechanism, often beneficial for aromatic and heterocyclic compounds.[10][11]

The initial screening was performed using a gradient elution to resolve this compound from a mixture of its potential process-related impurities (Impurity A: unreacted starting material, Impurity B: an isomeric byproduct).

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30% B to 90% B in 15 min30% B to 90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Comparative Performance Data

The performance of each method was evaluated based on the resolution (Rs) between the main peak and the closest eluting impurity. A resolution of >2.0 is generally considered desirable for robust quantification.

Table 2: Comparative Resolution Data

Analyte PairMethod A (C18) Resolution (Rs)Method B (Phenyl-Hexyl) Resolution (Rs)
Main Peak / Impurity A2.83.5
Main Peak / Impurity B1.62.9

Analysis of Results: Method A provided acceptable resolution for Impurity A but failed to adequately resolve Impurity B from the main analyte peak. In contrast, Method B, leveraging the π-π interactions of the Phenyl-Hexyl phase, significantly enhanced the resolution for both impurities, achieving baseline separation for all components. The causality here is the specific interaction between the aromatic stationary phase and the indole and benzene rings of the analytes, providing a differential retention mechanism beyond simple hydrophobicity.[9] Based on this superior performance, Method B is selected for full validation.

Validation of the Selected HPLC Method (Method B)

The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose. The subsequent protocols are structured to meet the requirements outlined in ICH Q2(R2) and are consistent with the principles of USP General Chapter <621>.[12][13][14][15]

System Suitability

Causality: Before any sample analysis, system suitability tests are performed to ensure the chromatographic system is operating correctly. This is a self-validating check that confirms the precision and resolution of the system on a per-run basis.[16][17]

Protocol:

  • Prepare a system suitability solution containing this compound (0.5 mg/mL) and Impurity B (0.005 mg/mL).

  • Make five replicate injections of this solution.

  • Calculate the parameters listed in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.8Ensures peak symmetry for accurate integration.[14][16]
Theoretical Plates (N) ≥ 5000Indicates column efficiency and separation power.
Resolution (Rs) ≥ 2.0 (between main peak and Impurity B)Confirms the ability to separate the analyte from its critical impurity.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injection and detection system.
Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.[18][19] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to serve as the ultimate proof of a method's stability-indicating nature.[20][21][22] As per ICH Q1A(R2), stress testing helps identify likely degradation products and establish degradation pathways.[23]

Protocol:

  • Sample Preparation: Prepare separate solutions of this compound (at 0.5 mg/mL) and subject them to the stress conditions outlined in Table 4. The goal is to achieve 5-20% degradation.[20]

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Peak Purity: Utilize a photodiode array (PDA) detector to perform peak purity analysis on the main analyte peak in all stressed samples to ensure it is spectrally homogeneous and free from co-eluting degradants.

Table 4: Forced Degradation Experimental Conditions

Stress ConditionProcedure
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B)[21]

Expected Outcome: The method will be deemed specific if no interference from placebo, impurities, or degradation products is observed at the retention time of the this compound peak. The peak purity index should be close to 1, confirming spectral homogeneity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels ranging from 50% to 150% of the nominal assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 5: Linearity Acceptance Criteria

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Residuals Randomly distributed around zero
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study using a spiked placebo.

Protocol:

  • Prepare a placebo mixture (containing all formulation excipients except the API).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 6: Accuracy Acceptance Criteria

Concentration LevelMean Recovery (%)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[19]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Table 7: Precision Acceptance Criteria

ParameterAcceptance Criterion (%RSD)
Repeatability (n=6) ≤ 1.0%
Intermediate Precision (n=6) ≤ 1.5%
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic component)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Expected Outcome: The system suitability criteria (as defined in Table 3) should be met under all varied conditions, demonstrating the method's robustness.

Visualizing the Workflow

Diagrams provide a clear, high-level overview of complex processes, enhancing understanding and knowledge transfer.

HPLC_Validation_Workflow cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Define Analytical Goal: Purity of this compound Screen Screen Columns: Method A (C18) vs. Method B (Phenyl-Hexyl) Dev->Screen Select Select Optimal Method (Method B) Based on Resolution > 2.0 Screen->Select SS System Suitability Select->SS Spec Specificity & Forced Degradation SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Implement Routine QC Use Rob->Implement

Caption: Overall workflow for HPLC method development, validation, and implementation.

Forced_Degradation_Logic cluster_stress ICH Q1A Stress Conditions Start Prepare Sample Solution (0.5 mg/mL) Acid Acid (0.1M HCl, 60°C) Start->Acid Base Base (0.1M NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Therm Thermal (105°C, Solid) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Evaluation Evaluate: 1. % Degradation 2. Peak Purity (PDA) 3. Mass Balance Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Logic diagram for forced degradation studies to prove method specificity.

Conclusion

This guide has demonstrated the critical importance of stationary phase selection in developing a robust HPLC method for the purity analysis of this compound. The Phenyl-Hexyl column (Method B) provided superior resolution of process-related impurities compared to a standard C18 phase, underscoring the value of leveraging secondary chemical interactions like π-π stacking.

The detailed validation protocol, designed in alignment with ICH and USP guidelines, provides a comprehensive and self-validating framework for establishing the method's fitness for purpose. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, laboratories can ensure the generation of reliable and scientifically defensible data. The inclusion of forced degradation studies confirms the method's stability-indicating capability, which is essential for monitoring the quality of this key pharmaceutical intermediate throughout its lifecycle. Adherence to this rigorous, science-based approach is fundamental to maintaining product quality and regulatory compliance in the pharmaceutical industry.

References

A Technical Guide to the Biological Activities of Indole Derivatives: A Comparative Analysis Featuring Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a framework that repeatedly appears in a multitude of biologically active compounds.[1][2] Its presence in essential natural products and blockbuster synthetic drugs underscores its significance in the pursuit of novel therapeutics.[3] This guide provides a comparative analysis of the biological activities of various indole derivatives, with a special focus on contextualizing the potential of Methyl 4-(1H-indol-2-yl)benzoate. While direct experimental data on this specific molecule is nascent, its structural features—a methyl ester at the para position of a phenyl ring attached to the 2-position of an indole—allow for an informed comparison with well-documented analogs. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized insights and detailed experimental protocols to facilitate further investigation.

The Indole Nucleus: A Cornerstone of Pharmacological Activity

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore due to its ability to interact with a wide array of biological targets. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions. Furthermore, the various positions on the indole ring (N-1, C-2, C-3, and the benzene ring) are amenable to substitution, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This structural versatility has led to the development of indole derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Comparative Analysis of Biological Activities

This section will delve into the key biological activities of indole derivatives, drawing comparisons between established compounds and the anticipated profile of this compound based on its structural similarity to active analogs.

Anticancer Activity: A Prominent Therapeutic Avenue

Indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases and tubulin polymerization to the induction of apoptosis.[5]

2-Arylindoles and Indole-2-Carboxylates in Oncology:

The presence of an aromatic substituent at the C-2 position of the indole ring, as seen in this compound, is a common feature in many potent anticancer indole derivatives.[1][2] These 2-arylindoles have been shown to exhibit significant cytotoxic effects against a range of cancer cell lines.[1][2] Similarly, derivatives of indole-2-carboxylic acid have been extensively investigated for their antitumor properties.[6][7] For instance, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed and showed potent inhibitory activities against several human liver cancer cell lines.[7] Another study on indole-2-carboxylic acid derived triazoles found a compound with significant in vitro anticancer activity against MCF-7 (breast), HeLa (cervical), and HEK293 (kidney) cell lines.[6]

Comparative Data on Anticancer Activity of Indole Derivatives:

Compound/Derivative ClassCancer Cell Line(s)IC50 Value (µM)Reference
Indole-2-carboxamide derivative 6i MCF-7 (Breast)6.10 ± 0.4[8]
Indole-2-carboxamide derivative 6v MCF-7 (Breast)6.49 ± 0.3[8]
1H-indole-2-carboxylic acid derivative C11 Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver)Not specified, but potent[7]
Indole-2-carboxylic acid derived triazole I(12) MCF-7, HeLa, HEK293Potent, comparable to Cisplatin[6]
2-PhenylindoleNot specified (NFκB inhibition)25.4 ± 2.1[9]

This table presents a selection of data to illustrate the potency of related indole derivatives. The activity of this compound would need to be experimentally determined.

Based on these findings, it is plausible to hypothesize that this compound could exhibit anticancer activity. The 2-aryl substitution may contribute to interactions with various biological targets, and the methyl benzoate moiety could influence its pharmacokinetic properties.

Anti-inflammatory Effects: Targeting the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and indole derivatives have emerged as promising anti-inflammatory agents.[10] A notable example is Indomethacin, an indole-3-acetic acid derivative that is a potent non-steroidal anti-inflammatory drug (NSAID).

Indole-2-Carboxamides and 2-Arylindoles as Anti-inflammatory Agents:

Research has shown that indole-2-carboxamide derivatives can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[10] Furthermore, 2-arylindoles have been identified as inhibitors of nitric oxide synthase and NFκB, key players in the inflammatory response.[9] One study found that a 2-phenylindole derivative displayed inhibitory activity against nitrite production and NFκB with IC50 values of 38.1 µM and 25.4 µM, respectively.[9]

The structural features of this compound, particularly the 2-phenylindole core, suggest that it may possess anti-inflammatory properties by modulating similar inflammatory pathways.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[11][12]

Indole-2-Carboxylate Derivatives as Antimicrobials:

Studies on ester and amide derivatives of indole-2-carboxylic acid have demonstrated their antimicrobial potential.[13][14] For example, one derivative showed significant activity against Enterococcus faecalis and Candida albicans with a minimum inhibitory concentration (MIC) of 8 µg/mL.[13][14] Another study on indole-2-carboxylic acid derived triazoles reported excellent inhibition against Escherichia coli and Bacillus subtilis.[6]

Given that this compound is an ester of a 2-arylindole carboxylic acid, it is a candidate for antimicrobial screening. Its efficacy would likely depend on factors such as its ability to penetrate microbial cell walls and interact with essential enzymes.

Neuroprotective Potential: A Hope for Neurodegenerative Diseases

Oxidative stress and neuronal damage are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. Indole derivatives, including the well-known antioxidant melatonin (an N-acetyl-5-methoxytryptamine), have demonstrated neuroprotective effects.[15]

Indole Derivatives in Neuroprotection:

Studies have shown that various indole-based compounds can protect neuronal cells from oxidative stress.[16][17] Their mechanisms often involve scavenging reactive oxygen species (ROS) and chelating metal ions.[16][17] The indole nucleus itself appears to be a promising scaffold for designing new neuroprotective agents.[18][19] While specific data on the neuroprotective effects of 2-arylindole-2-carboxylates is less abundant, the general antioxidant properties of the indole core suggest this as a potential area of activity for this compound.

Experimental Protocols for Biological Activity Screening

To facilitate the investigation of this compound and other novel indole derivatives, detailed protocols for key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[20][21][22]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[23]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa) to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 24, 48, or 72 hours.[20]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C.[20]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[22]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[22]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[21]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the MIC is determined by visual inspection of turbidity.[25]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to obtain a range of concentrations.[25]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., E. coli, S. aureus) from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[25]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[25]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution, resulting in a final volume of 100 µL.[25]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[25]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[25]

  • MIC Determination:

    • After incubation, examine the plates for visible turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[25]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme.[27]

Principle: The peroxidase activity of the COX enzyme is measured colorimetrically. The oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), by the enzyme in the presence of arachidonic acid is monitored.[28] A reduction in the rate of color development in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (chromogen) in the assay buffer.

    • Prepare a stock solution of this compound and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).[28]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, the COX-2 enzyme solution, and the test compound at various concentrations.

    • Include control wells with the enzyme and solvent (100% activity) and a reference inhibitor.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid and TMPD solutions to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength (e.g., 611 nm) over time.[28]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Visualizing Biological Screening and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening Compound Library Compound Library Primary Assay Primary Biological Assay (e.g., Cytotoxicity, Enzyme Inhibition) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Selectivity Assays Selectivity & Specificity Assays Dose-Response->Selectivity Assays Lead Candidate Lead Candidate Selectivity Assays->Lead Candidate

Caption: A generalized workflow for the biological activity screening of novel compounds.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Indole Derivatives Indole Derivatives Indole Derivatives->IKK Inhibition

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory indole derivatives.

Conclusion

This compound, by virtue of its 2-arylindole core and ester functionality, is a promising candidate for exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct experimental validation is essential, the wealth of data on structurally similar indole derivatives provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the biological profile of this and other novel indole compounds, paving the way for the potential discovery of new therapeutic agents. The indole scaffold continues to be a fertile ground for drug discovery, and systematic evaluation of new derivatives is crucial for unlocking its full therapeutic potential.

References

A Spectroscopic Vade Mecum for the Discerning Chemist: A Comparative Analysis of Methyl 4-(1H-indol-yl)benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical functionality make it a privileged structure in numerous applications. However, the nuanced differences between its positional isomers can have profound effects on a molecule's physicochemical properties and biological efficacy. This guide provides an in-depth spectroscopic comparison of key isomers of Methyl 4-(1H-indol-yl)benzoate, offering a practical framework for their synthesis, characterization, and differentiation.

This guide will delve into the characteristic spectroscopic signatures of the 2-yl, 3-yl, and 6-yl isomers of Methyl 4-(1H-indol-yl)benzoate, leveraging data from nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS). By understanding how the point of attachment on the indole ring influences the spectral output, researchers can confidently identify and characterize these important building blocks.

The Structural Isomers: A Tale of Three Positions

The isomers under consideration are Methyl 4-(1H-indol-2-yl)benzoate, Methyl 4-(1H-indol-3-yl)benzoate, and Methyl 4-(1H-indol-6-yl)benzoate. The seemingly subtle shift in the position of the methyl benzoate substituent on the indole ring leads to distinct electronic environments for the constituent atoms, which are readily interrogated by modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture.

Comparative ¹H NMR Data
Proton This compound Derivative ¹ Expected for Methyl 4-(1H-indol-3-yl)benzoate Expected for Methyl 4-(1H-indol-6-yl)benzoate
Indole NH~11.34 ppm (s, 1H)~8.1-8.3 ppm (br s, 1H)~8.0-8.2 ppm (br s, 1H)
Indole H3N/A (substituted)~7.3-7.5 ppm (d)~6.4-6.6 ppm (dd)
Indole H2~6.8-7.0 ppm (s)~7.8-8.0 ppm (d)~7.1-7.3 ppm (t)
Aromatic H~7.00-8.07 ppm (m)~7.1-8.1 ppm (m)~7.0-8.1 ppm (m)
-OCH₃~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)

¹Data is for the closely related derivative --INVALID-LINK--methanone[1].

Expert Insights: The most dramatic difference is anticipated for the protons on the pyrrole ring of the indole. In the 2-yl isomer, the H3 proton is absent, and the H2 proton appears as a singlet. For the 3-yl isomer, the H2 proton is a characteristic downfield singlet or doublet, often the most deshielded proton on the indole ring system. In the 6-yl isomer, the pyrrole protons (H2 and H3) will exhibit typical coupling patterns. The indole N-H proton of the 2-yl isomer is expected to be significantly downfield due to the anisotropic effect of the adjacent aromatic substituent.

Comparative ¹³C NMR Data
Carbon This compound Derivative ¹ Expected for Methyl 4-(1H-indol-3-yl)benzoate Expected for Methyl 4-(1H-indol-6-yl)benzoate
C=O~195.7 ppm~167 ppm~167 ppm
Indole C2~133.1 ppm~123-125 ppm~125-127 ppm
Indole C3~109.6 ppm~115-117 ppm~101-103 ppm
Indole C3a~127.6 ppm~126-128 ppm~122-124 ppm
Indole C7a~137.8 ppm~136-138 ppm~135-137 ppm
Aromatic C~109.6-133.1 ppm~111-135 ppm~110-136 ppm
-OCH₃~52-55 ppm~52-55 ppm~52-55 ppm

¹Data is for the closely related derivative --INVALID-LINK--methanone[1].

Expert Insights: The chemical shift of the indole C2 and C3 carbons is highly diagnostic. For the 2-yl isomer, C2 will be significantly downfield due to direct attachment of the aryl group. Conversely, in the 3-yl isomer, C3 will be the point of attachment and its chemical shift will be influenced accordingly, while C2 will be at a more typical upfield position. For the 6-yl isomer, the pyrrole carbon chemical shifts will be closer to that of unsubstituted indole.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to ensure homogeneity.[3]

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm). For ¹H spectra, the signal integrals are determined to provide relative proton counts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The positions of absorption bands (in cm⁻¹) correspond to the vibrational frequencies of specific bonds.

Comparative IR Data
Vibrational Mode This compound Derivative ¹ Expected for Methyl 4-(1H-indol-3-yl)benzoate Expected for Methyl 4-(1H-indol-6-yl)benzoate
N-H Stretch~3343 cm⁻¹~3400-3450 cm⁻¹~3400-3450 cm⁻¹
C=O Stretch (ester)~1650 cm⁻¹~1700-1720 cm⁻¹~1700-1720 cm⁻¹
C=C Stretch (aromatic)~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
C-O Stretch (ester)~1280-1250 cm⁻¹~1280-1250 cm⁻¹~1280-1250 cm⁻¹
C-H Bending (out-of-plane)~850-750 cm⁻¹~850-750 cm⁻¹~850-750 cm⁻¹

¹Data is for the closely related derivative --INVALID-LINK--methanone[1].

Expert Insights: The most informative bands are the N-H stretch of the indole and the C=O stretch of the ester. The position of the N-H stretch can be influenced by hydrogen bonding. The C=O stretching frequency in the 2-yl derivative appears at a lower wavenumber, which may be due to extended conjugation. The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns for each isomer, which can be used for definitive identification when compared to a reference spectrum.

Experimental Protocol for ATR-IR Spectroscopy

Caption: Workflow for acquiring an ATR-IR spectrum.

  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum is collected to account for any atmospheric and instrumental absorptions.[4]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: Pressure is applied to the sample to ensure good contact with the crystal. The IR spectrum is then recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum.[4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Comparative Mass Spectrometry Data

All three isomers have the same molecular formula (C₁₆H₁₃NO₂) and therefore the same exact mass and molecular weight. The key to differentiation lies in the relative abundances of the fragment ions.

Ion This compound Derivative ¹ Expected for Methyl 4-(1H-indol-3-yl)benzoate Expected for Methyl 4-(1H-indol-6-yl)benzoate
[M]⁺m/z = 311.30 (for derivative)m/z = 251m/z = 251
[M-OCH₃]⁺m/z = 280.27 (for derivative)m/z = 220m/z = 220
[M-COOCH₃]⁺m/z = 252.2 (for derivative)m/z = 192m/z = 192
Indolyl fragmentm/z = 209.20 (for derivative)VariesVaries

¹Data is for the closely related derivative --INVALID-LINK--methanone[1].

Expert Insights: While the molecular ion peak will be the same for all isomers, the fragmentation pathways will differ based on the stability of the resulting fragments. The cleavage of the bond between the indole ring and the benzoate moiety will be a key fragmentation pathway. The relative intensity of the resulting indolyl and benzoate fragment ions will be characteristic of each isomer.

Experimental Protocol for Electron Ionization Mass Spectrometry

Caption: Workflow for acquiring an EI mass spectrum.

  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe for solid samples.[5]

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[6][7]

  • Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Comparative UV-Vis Data
Parameter Expected for this compound Expected for Methyl 4-(1H-indol-3-yl)benzoate Expected for Methyl 4-(1H-indol-6-yl)benzoate
λmax (nm)Expected to be at a longer wavelength due to extended conjugation.Typical indole absorption bands around 220 nm and 280 nm.Absorption bands will be similar to the 3-yl isomer but may show slight shifts.

Expert Insights: The extent of conjugation in the molecule will significantly influence the λmax values. The 2-yl isomer, with direct conjugation between the indole and benzoate π-systems, is expected to show a bathochromic (red) shift to longer wavelengths compared to the 3-yl and 6-yl isomers, where the conjugation is interrupted or less direct.

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for acquiring a UV-Vis spectrum.

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A blank solution containing only the solvent is also prepared.[8][9]

  • Baseline Correction: The cuvette containing the blank solution is placed in the spectrophotometer, and a baseline spectrum is recorded.[8]

  • Sample Measurement: The blank is replaced with the cuvette containing the sample solution, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[8][10]

Conclusion

The spectroscopic characterization of Methyl 4-(1H-indol-yl)benzoate isomers is a clear demonstration of how subtle structural changes manifest as distinct and measurable differences in their spectral properties. By carefully analyzing the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can unambiguously identify the specific isomer in hand. This guide provides a foundational framework and practical protocols to aid in this critical aspect of chemical research and development. The ability to confidently distinguish between these isomers is paramount for ensuring the synthesis of the correct target molecule and for understanding its subsequent behavior in biological and material systems.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 4-(1H-indol-2-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1] Among the vast family of indole-containing compounds, Methyl 4-(1H-indol-2-yl)benzoate and its derivatives have garnered significant interest as promising candidates for the development of novel anticancer and anti-inflammatory drugs. This guide provides a comprehensive comparison of the methodologies and data interpretation involved in assessing the in vitro and in vivo efficacy of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The journey of a drug candidate from the laboratory bench to clinical application is a meticulous process, with the translation from in vitro potency to in vivo efficacy being a critical and often challenging step. This guide will delve into the experimental designs, provide supporting data from studies on structurally related indole derivatives, and explain the causal relationships behind the experimental choices, thereby offering a framework for the evaluation of this compound derivatives.

The Significance of In Vitro to In Vivo Correlation

The initial stages of drug discovery heavily rely on high-throughput in vitro screening to identify compounds with desired biological activity. These assays, conducted on isolated cells or molecular targets, are essential for establishing structure-activity relationships (SAR) and selecting lead candidates. However, the complex physiological environment of a living organism can significantly impact a compound's efficacy. Therefore, in vivo studies in animal models are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of a drug candidate and predicting its therapeutic potential in humans. A strong correlation between in vitro and in vivo data is a key indicator of a promising drug candidate.

In Vitro Efficacy Assessment: A Multifaceted Approach

The in vitro evaluation of this compound derivatives typically involves a battery of assays to determine their cytotoxic, anti-inflammatory, and target-specific activities. The choice of assays is dictated by the therapeutic indication being investigated.

Anticancer Activity

For anticancer applications, the primary in vitro assays focus on determining the cytotoxic effects of the compounds on various cancer cell lines.

Comparative In Vitro Anticancer Activity of Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
MDT-32 T47D (ER-α positive breast cancer)>50% inhibition[2]
MCF-7 (ER-α positive breast cancer)Superior to Tamoxifen[2]
MDA-MB-231 (ER-α negative breast cancer)>50% inhibition[2]
MDT-47 T47D (ER-α positive breast cancer)>50% inhibition[2]
MCF-7 (ER-α positive breast cancer)Superior to Tamoxifen[2]
Indolin-2-one analogue 3b HT-29 (Colon cancer)Excellent in vitro potency[3]
NCI-H460 (Lung cancer)Excellent in vitro potency[3]
Mono-indolylbenzoquinone 9d MDA-MB-231 (Triple-negative breast cancer)4-128 times more active than bisindolequinone derivatives[4]
Mono-indolylbenzoquinone 10d MDA-MB-231 (Triple-negative breast cancer)4-128 times more active than bisindolequinone derivatives[4]

Note: The data presented is for structurally related indole derivatives to illustrate the evaluation process.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow

MTT_Assay A Seed Cancer Cells in 96-well plate B Treat with Indole Derivatives A->B 24h Incubation C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F Mitochondrial Reduction G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H Xenograft_Workflow A Implant Human Cancer Cells into Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer Indole Derivative or Vehicle C->D E Measure Tumor Volume & Body Weight Regularly D->E F Excise and Weigh Tumors at Endpoint E->F G Calculate Tumor Growth Inhibition F->G Drug_Development A In Vitro Screening (Cytotoxicity, Target Binding) B Lead Identification (Potency, Selectivity) A->B C In Vivo Efficacy (Animal Models) B->C D Pharmacokinetics & Toxicology C->D E Clinical Trials D->E

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the bedrock upon which product quality, safety, and efficacy are built. For a novel compound such as Methyl 4-(1H-indol-2-yl)benzoate, establishing robust and interchangeable analytical methods is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, in the analysis of this target analyte.

The core of this document is a detailed exploration of cross-validation—the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This is critical when methods are transferred between laboratories or when different techniques are used across various stages of drug development.[1][3] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically and regulatorily sound approach.[4][5][6][7]

The Analytical Challenge: this compound

This compound is a molecule possessing a fused indole ring system and a methyl benzoate moiety. This structure presents specific analytical considerations: it is a non-volatile, polar compound, making it an excellent candidate for HPLC analysis.[8] Its thermal stability would need to be assessed for GC-MS, which, while potentially offering high sensitivity and specificity, requires the analyte to be volatile.[8] NMR, while not a primary quantitative tool in the same vein as chromatography for routine analysis, is indispensable for unequivocal structural identification and purity assessment.[9][10][11]

Foundational Techniques: A Comparative Overview

Before delving into the cross-validation protocol, it is essential to understand the principles and rationale behind the selection of each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[8] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is a logical starting point due to the molecule's moderate polarity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the indole chromophore)

  • Run Time: 10 minutes

Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.[12] Its primary limitation is the requirement for the analyte to be volatile and thermally stable.[8] For a compound like this compound, derivatization might be necessary to increase volatility, although direct analysis should be attempted first.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: BP-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C (Splitless mode)

  • Oven Temperature Program: Start at 150 °C (hold for 1 min), ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in dichloromethane to obtain concentrations from 0.5 µg/mL to 50 µg/mL.

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range. An internal standard (e.g., a deuterated analog) should be added for optimal accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR).[9][13][14] It provides unambiguous confirmation of the molecule's identity and can assess purity against a certified reference standard without the need for a compound-specific standard.[11]

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 5 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a known amount of a certified internal standard (e.g., maleic acid) for purity determination.

  • Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Identity: Compare the chemical shifts, coupling constants, and integration of the obtained spectrum with the expected structure of this compound.

  • Purity: Calculate the purity by comparing the integral of a characteristic analyte proton signal with the integral of the internal standard's proton signal.

Cross-Validation: Bridging the Methodological Divide

The primary objective of cross-validation is to ensure that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound.[1][2] This process is guided by the principles laid out in ICH Q2(R2).[4][7][15]

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Batch of this compound Prep_HPLC Prepare for HPLC (Mobile Phase Solvent) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Dichloromethane) Sample->Prep_GCMS HPLC HPLC-UV Analysis (Validated Method) Prep_HPLC->HPLC GCMS GC-MS Analysis (Validated Method) Prep_GCMS->GCMS Compare Statistical Comparison (e.g., t-test, F-test) HPLC->Compare GCMS->Compare Conclusion Methods are Interchangeable? Compare->Conclusion

Workflow for cross-validation of HPLC and GC-MS methods.
Cross-Validation Protocol

  • Method Validation: First, each method (HPLC-UV and GC-MS) must be individually validated according to ICH Q2(R2) guidelines for the following parameters:[4][7][16]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Comparative Testing:

    • Prepare a minimum of three batches of samples of this compound at three different concentrations (low, medium, and high) within the validated range of both methods.

    • Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

    • Calculate the mean concentration and relative standard deviation (RSD) for each set of replicates for both methods.

  • Acceptance Criteria:

    • The percentage difference between the mean results of the two methods should not exceed a predefined limit, typically ±15%.

    • A statistical evaluation, such as a Student's t-test, should be performed to determine if there is a significant difference between the means of the two methods. The calculated p-value should be greater than 0.05.

Data Presentation: A Comparative Summary

The following tables present hypothetical but realistic data from the validation and cross-validation of the HPLC and GC-MS methods for this compound.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity, accuracy, precision
LOD (µg/mL) 0.20.1Signal-to-Noise ≥ 3
LOQ (µg/mL) 0.70.4Signal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%Typically 80-120% (varies by conc.)
Precision (RSD%) < 2.0%< 3.0%Typically ≤ 15%

Table 2: Cross-Validation Comparative Results

Sample ConcentrationMean Result HPLC-UV (µg/mL)Mean Result GC-MS (µg/mL)% DifferenceStatistical Significance (p-value)
Low (5 µg/mL) 4.985.092.2%> 0.05
Medium (25 µg/mL) 25.1224.85-1.1%> 0.05
High (45 µg/mL) 44.9145.330.9%> 0.05

The hypothetical data in Table 2 demonstrates that the percentage difference between the two methods is well within the acceptable limit of ±15%, and the p-values from a t-test indicate no statistically significant difference between the results. Therefore, these two methods can be considered interchangeable for the quantitative analysis of this compound.

Decision_Tree start Start Analysis is_volatile Is the analyte volatile and thermally stable? start->is_volatile choose_gcms GC-MS is a strong candidate. Offers high specificity. is_volatile->choose_gcms Yes choose_hplc HPLC is the preferred method. Suitable for non-volatile compounds. is_volatile->choose_hplc No need_quant Is quantitative analysis required? choose_gcms->need_quant choose_hplc->need_quant need_id Is structural confirmation or purity assessment needed? need_quant->need_id No end_quant Proceed with validated chromatographic method. need_quant->end_quant Yes use_nmr Use NMR for definitive structural elucidation and purity. need_id->use_nmr Yes end_id Analysis complete. need_id->end_id No use_nmr->end_id

References

Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-(1H-indol-2-yl)benzoate. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is not extensively published, its structure—a methyl ester derivative of an indole compound—allows us to infer a likely hazard profile based on related molecules.

Inferred Hazard Profile: Based on analogs such as indole and methyl benzoate, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] It is also prudent to assume it is harmful if swallowed and may present a hazard to aquatic life.[3]

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Property Category Inferred Characteristic Rationale / Data Source Analogy
Physical State SolidTypical for complex organic molecules of this molecular weight.
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationCommon hazards for indole and benzoate derivatives.[2][4]
Acute Toxicity Harmful if SwallowedA common precautionary statement for related research chemicals.[3]
Environmental Hazard Harmful to aquatic lifeAssumed based on data for methyl benzoate and general principles for organic compounds.[5]
Stability Stable under normal laboratory conditions.Incompatible with strong oxidizing agents.[6][7]

The Core Disposal Principle: Hazardous Waste Classification

Due to its chemical nature and potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste . It must not be disposed of down the drain or in regular trash.[8][9][10] Disposal into sewer systems is prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[5] The overarching regulatory framework for this is the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations in other regions.[8][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and disposing of this compound waste.

Phase 1: Waste Segregation

Proper segregation is the first and most critical step to prevent dangerous chemical reactions.[8][12]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for "non-halogenated solid organic waste" or "solid chemical waste."

  • Collect Waste:

    • Unused/Expired Product: The original container holding unused or expired this compound is to be disposed of as hazardous waste. Do not consolidate it into another container unless the original is compromised.[1][10]

    • Contaminated Solids: Any disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, contaminated paper towels, silica gel from chromatography) must be collected in this designated solid waste container.[1]

  • Avoid Co-mingling: Never mix this waste with incompatible waste streams such as acids, bases, or liquid waste.[13]

Phase 2: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for the safety of lab personnel and waste handlers.

  • Select a Compatible Container: Use a container made of a material that will not react with the chemical waste. A high-density polyethylene (HDPE) drum or a glass bottle with a secure, screw-on cap is appropriate.[11][14] The container must be in good condition, free of leaks or cracks.[8][13]

  • Label the Container (Before Use): The container must be labeled before the first piece of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[1][11]

    • The full chemical name: "This compound " and any other chemical constituents by percentage.[1] Avoid formulas or abbreviations.

    • The accumulation start date (the date the first item of waste is placed in the container).[1]

    • The name and contact information for the responsible researcher or laboratory.

Phase 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area within the lab pending pickup by a certified disposal company.

  • Designate an SAA: The storage location must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[11][13] This prevents the release of vapors and protects against spills.

  • Secondary Containment: It is best practice to place liquid waste containers in a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[8][15]

  • Monitor Accumulation: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, or 1 quart for acutely toxic "P-listed" waste).[14] Schedule regular pickups to prevent excessive accumulation.[15]

Phase 4: Arranging for Final Disposal

The final disposal must be handled by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[14][15]

  • Provide Documentation: Accurately describe the contents of the waste container on the pickup request form.[11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be done by certified professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1 & 2: Preparation cluster_accum Phase 3: Accumulation cluster_disposal Phase 4: Disposal start Identify Waste: This compound (Solid or Contaminated Material) char Characterize as Hazardous Waste start->char seg Segregate as Non-Halogenated Solid Waste char->seg cont Select Compatible Container (e.g., HDPE Pail) seg->cont label_node Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date cont->label_node store Place in Designated Satellite Accumulation Area (SAA) label_node->store closed Keep Container Securely Closed store->closed pickup Request Pickup from EHS / Licensed Contractor closed->pickup end Waste Removed for Compliant Disposal pickup->end

Caption: Decision workflow for compliant hazardous waste disposal.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill, or if you are unsure, evacuate the area and contact your institution's EHS emergency line.

  • Wear Appropriate PPE: Don protective gloves, eye protection, and a lab coat.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[16]

  • Collect Waste: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[17]

Decontamination of Laboratory Equipment

Glassware and equipment must be properly decontaminated before being returned to general use.

  • Initial Rinse (Collect as Waste): Perform an initial rinse with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) in which the compound is soluble. This first rinseate is contaminated and must be collected as liquid hazardous waste. [15] Do not pour it down the drain.

  • Secondary Cleaning: After the initial rinse, the glassware can be cleaned using standard laboratory procedures, such as washing with a laboratory-grade detergent and hot water.[17][18]

  • Final Rinse: Perform a final rinse with deionized water to ensure no detergent residue remains.[17][19]

  • Verification of Cleanliness: For clean glassware, deionized water should sheet off the surface uniformly without beading.[17][20]

By adhering to this comprehensive guide, you contribute to a safe, compliant, and environmentally responsible laboratory environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

A Researcher's Guide to the Safe Handling of Methyl 4-(1H-indol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage

Methyl 4-(1H-indol-2-yl)benzoate is an aromatic heterocyclic compound. While specific toxicological data is not available, compounds of this class, including indole and benzoate derivatives, warrant careful handling due to potential hazards. Based on analogous compounds, researchers must assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[3][4][5]

A proactive approach to safety is non-negotiable. The core principle is to minimize all routes of exposure—dermal, inhalation, and ingestion—through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[6]

Table 1: Anticipated Hazard Profile

Hazard Classification Potential Effect Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][7] P260, P270, P280: Do not breathe dust/fume/gas/mist/vapours/spray. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7]
Skin Irritation Causes skin irritation.[3][5] P264, P302+P352: Wash hands thoroughly after handling. IF ON SKIN: Wash with plenty of water and soap.[4]
Eye Irritation Causes serious eye irritation.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | P260, P271: Do not breathe dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[4] |

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your last and most critical barrier against exposure.[6][8] Do not compromise on quality or procedure. All PPE should be inspected for integrity before each use.[9][10]

Table 2: Required PPE for Handling this compound

Protection Type Specification Rationale for Use
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash risk.[1][11] Protects against splashes and potential aerosols that can cause serious, irreversible eye damage. Standard safety glasses are insufficient.[5][11]
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) inspected for tears or pinholes prior to use.[1][8] Double-gloving is recommended. Clothing: A long-sleeved, chemically resistant lab coat. Closed-toe shoes are mandatory.[12][13] Prevents dermal absorption, which is a primary route of exposure for aromatic compounds.[14] Contaminated gloves must be removed and disposed of properly without touching the outer surface.[9]

| Respiratory Protection | All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][10] | This engineering control is the primary method for preventing respiratory tract irritation and systemic toxicity from inhalation.[8] A NIOSH-approved respirator may be required for large spills or if engineering controls fail.[1][15] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes risk and ensures experimental integrity.

Preparation Phase
  • Review Documentation: Before entering the lab, thoroughly review this guide, your institution's chemical hygiene plan, and the SDS for all other reagents involved in the procedure.[2]

  • Area Preparation: Ensure the designated workspace, specifically the chemical fume hood, is clean, uncluttered, and fully functional.[2][10] Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, reagents) inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container.

Handling and Experimental Phase
  • Work Within Engineering Controls: Conduct all manipulations, including weighing, dissolving, and transferring of this compound, deep within the chemical fume hood with the sash at the lowest practical height.[2]

  • Avoid Aerosol Generation: When handling the solid, use techniques that avoid creating dust. If dissolving, add solvent to the solid slowly.[9]

  • Personal Hygiene: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[1][10] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and after removing gloves.[16][17]

  • Contamination Control: Immediately remove any clothing that becomes contaminated and launder it before reuse.[1]

Storage
  • Container: Store in a tightly closed, properly labeled container.[1][3]

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][4][16]

  • Security: Store in a locked cabinet or a secure area with restricted access.[1][7]

Emergency and Disposal Plan

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent further spread. Do not allow the chemical to enter drains or waterways.[3][4]

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for hazardous waste disposal.[3][9] Use appropriate PPE during cleanup.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal
  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.[1]

  • Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][7][9]

Workflow Visualization

The following diagram outlines the essential decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS & Protocols prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Full PPE prep_area->prep_ppe handle_weigh Weigh & Transfer (Inside Hood) prep_ppe->handle_weigh handle_exp Perform Experiment (Inside Hood) handle_weigh->handle_exp cleanup_waste Segregate Hazardous Waste handle_exp->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces (Inside Hood) cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash spill Spill Occurs Alert Others Alert Others spill->Alert Others Consult SDS Consult SDS spill->Consult SDS Follow Spill Protocol Follow Spill Protocol spill->Follow Spill Protocol exposure Exposure Occurs Use Eyewash/Shower Use Eyewash/Shower exposure->Use Eyewash/Shower Remove Contaminated Clothing Remove Contaminated Clothing exposure->Remove Contaminated Clothing Seek Immediate Medical Attention Seek Immediate Medical Attention exposure->Seek Immediate Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.